molecular formula C16H23O10- B1238094 Loganate

Loganate

Cat. No.: B1238094
M. Wt: 375.35 g/mol
InChI Key: JNNGEAWILNVFFD-CDJYTOATSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loganate, also referred to as loganic acid, is an iridoid monoterpene that serves as a key intermediate in the biosynthetic pathways of various terpene indole and ipecac alkaloids . This compound is a dedicated substrate for the enzyme loganate O-methyltransferase (EC 2.1.1.50), which catalyzes its conversion to loganin using S-adenosyl-L-methionine (SAM) as a methyl donor . This methylation reaction is a critical step in the production of complex natural products, making loganate an essential reagent for studying the biosynthesis and enzymatic methylation processes of bioactive compounds . Researchers utilize loganate to elucidate pathways in plant and microbial systems, particularly for compounds with potential pharmacological activity. The product is provided as a high-purity powder or liquid, sourced from microbial fermentation, and comes with a shelf life of approximately 12 months . It must be stored in a dry, cool place to maintain stability. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans. Specific details on the compound's solubility, exact molecular weight, and structural formula should be confirmed with the analytical certificate provided with the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23O10-

Molecular Weight

375.35 g/mol

IUPAC Name

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/p-1/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1

InChI Key

JNNGEAWILNVFFD-CDJYTOATSA-M

SMILES

CC1C(CC2C1C(OC=C2C(=O)[O-])OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)[O-])OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Loganate Biosynthesis in the Indole Alkaloid Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biosynthesis of loganate (and its glucoside form, loganin) represents the critical scaffold-forming stage in the production of Monoterpenoid Indole Alkaloids (MIAs). This pathway transforms the linear terpene precursor geranyl pyrophosphate (GPP) into a highly functionalized, stereochemically complex iridoid ring system.

For drug development professionals and metabolic engineers, the loganate pathway presents two primary bottlenecks: the atypical reductive cyclization catalyzed by Iridoid Synthase (IS) and the regio-selective hydroxylation/methylation cascade involving CYP72A1 and LAMT . This guide deconstructs these mechanisms and provides validated protocols for their interrogation and engineering.

Part 1: Mechanistic Enzymology of the Pathway

The conversion of GPP to loganate involves a transition from a linear monoterpene to a bicyclic iridoid glycoside. This process is compartmentalized between the cytosol, plastids, and ER in native plants (Catharanthus roseus).

The Linear Phase (Oxidation)

The pathway initiates with the hydrolysis of GPP to geraniol, followed by hydroxylation and oxidation.

  • Enzymes: Geraniol Synthase (GES), Geraniol 10-hydroxylase (G10H/CYP76B6), and 10-hydroxygeraniol oxidoreductase (10HGO).

  • Critical Insight: G10H is a P450 monooxygenase requiring a cytochrome P450 reductase (CPR) partner. In heterologous hosts (e.g., S. cerevisiae), balancing the G10H:CPR ratio is essential to prevent reactive oxygen species (ROS) accumulation and metabolic drag.

The Cyclization Phase (Iridoid Synthase)

This is the pathway's defining step. Iridoid Synthase (IS) is not a canonical terpene cyclase but an atypical progesterone 5


-reductase.
  • Substrate: 10-Oxogeranial (linear dialdehyde).

  • Mechanism: IS utilizes NADPH to reduce the

    
     double bond. The resulting enolate intermediate undergoes a spontaneous (or enzyme-guided) intramolecular Michael addition to form cis-trans-nepetalactol .
    
  • Stereochemistry: This step establishes the

    
    -fused bicyclic ring system common to all iridoids.
    
The Functionalization Phase

The cyclic scaffold undergoes oxidation, glycosylation, hydroxylation, and methylation.

  • Glucosylation: 7-Deoxyloganetic acid glucosyltransferase (7-DLGT/UGT85A1) attaches the glucose moiety, stabilizing the reactive iridoid ring.

  • Hydroxylation (CYP72A1): 7-Deoxyloganic acid 7-hydroxylase (7-DLH) inserts a hydroxyl group at the C7 position. This enzyme was identified as CYP72A1 .

  • Methylation (LAMT): Loganic acid O-methyltransferase (LAMT) catalyzes the final step, converting loganic acid to loganate using S-adenosylmethionine (SAM).

Part 2: Visualization of the Biosynthetic Logic

The following diagram illustrates the chemical flow and enzymatic checkpoints.

LoganatePathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Hydrolysis OH_Geraniol 10-Hydroxygeraniol Geraniol->OH_Geraniol Hydroxylation Oxo_Geraniol 10-Oxogeranial OH_Geraniol->Oxo_Geraniol Oxidation Nepetalactol cis-trans-Nepetalactol (Hemiacetal) Oxo_Geraniol->Nepetalactol NADPH Reduction + Michael Addn Deoxy_Acid 7-Deoxyloganetic Acid Nepetalactol->Deoxy_Acid Oxidation Deoxy_Glc 7-Deoxyloganic Acid (Glucoside) Deoxy_Acid->Deoxy_Glc Glucosylation Loganic_Acid Loganic Acid Deoxy_Glc->Loganic_Acid C7-Hydroxylation Loganate Loganate / Loganin Loganic_Acid->Loganate Methylation (SAM) GES GES GES->GPP G10H G10H (CYP76B6) G10H->Geraniol HGO 10HGO HGO->OH_Geraniol IS Iridoid Synthase (Reductive Cyclization) IS->Oxo_Geraniol IO Iridoid Oxidase (CYP76A26) IO->Nepetalactol DLGT 7-DLGT (UGT85A1) DLGT->Deoxy_Acid DLH 7-DLH (CYP72A1) DLH->Deoxy_Glc LAMT LAMT LAMT->Loganic_Acid

Caption: The canonical pathway from GPP to Loganate.[1][2] Red nodes indicate key enzymatic regulators; blue nodes indicate metabolic intermediates.

Part 3: Experimental Protocols

In Vitro Assay for Loganic Acid Methyltransferase (LAMT)

This protocol validates the final step of the pathway. LAMT is a Type-1 methyltransferase dependent on SAM.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5) or Potassium Phosphate (pH 7.2).

  • Substrate: Loganic Acid (2.0 mM).

  • Co-factor: S-Adenosylmethionine (SAM) (200 µM).

  • Reducing Agent: Dithiothreitol (DTT) (4.0 mM) - Critical for maintaining active site thiols.

  • Cation: MgCl₂ (1.0 mM).[3]

Procedure:

  • Enzyme Prep: Purify recombinant LAMT (e.g., from E. coli BL21) using Ni-NTA affinity chromatography. Desalt into assay buffer.

  • Reaction Mix: Combine 450 µL total volume:

    • Buffer containing MgCl₂ and DTT.[3][4]

    • 50 µg purified LAMT.

    • Initiate reaction by adding SAM and Loganic Acid.

  • Incubation: Incubate at 32°C for 3 hours . (Note: LAMT is relatively slow; shorter times may yield insufficient signal).

  • Termination: Stop reaction by adding 50 µL of 10% Trichloroacetic acid (TCA) or by flash freezing.

  • Detection: Analyze via HPLC-DAD or LC-MS/MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid) gradient.

    • Target: Shift from Loganic Acid (RT ~X min) to Loganin (RT ~Y min, more hydrophobic).

Metabolic Engineering Workflow (Yeast Platform)

Constructing this pathway in S. cerevisiae requires a modular approach to manage metabolic load.

ModuleGenesPromoter StrategyEngineering Note
Upstream tHMG1, IDI1, ERG20Constitutive (strong)Overexpress mevalonate pathway to boost GPP pool.
Entry CrGES, CrG10H, CrCPRGalactose-inducibleBottleneck: G10H requires CPR. Integrate multiple copies of CPR.
Cyclization CrIS, Cr10HGOConstitutive (medium)IS is soluble; 10HGO is cytosolic. High efficiency usually observed.
Downstream CrUGT85A1, CrCYP72A1, CrLAMTConstitutive (strong)Critical: CYP72A1 is membrane-bound. Ensure ER capacity is not overwhelmed.

Part 4: Troubleshooting & Optimization

The "Dead-End" Shunt

Problem: Accumulation of 10-hydroxygeraniol or "dead" side products. Cause: Inefficient coupling between the oxidation (10HGO) and cyclization (IS). Solution: Fusion proteins. Creating a physical tether between 10HGO and IS (e.g., using a Gly-Ser linker) can channel the unstable 10-oxogeranial intermediate directly into the cyclase active site, preventing degradation.

P450 Instability

Problem: Low activity of CYP72A1 (7-DLH). Cause: N-terminal signal peptides often interfere with expression in yeast. Solution: Truncate the N-terminal membrane anchor (first 20-30 amino acids) and replace with a yeast-specific tag (e.g., from ScERG1) to ensure proper ER targeting without aggregation.

Part 5: Workflow Visualization

EngineeringWorkflow Step1 1. Chassis Selection (S. cerevisiae CEN.PK) Step2 2. Mevalonate Boost (tHMG1 Integration) Step1->Step2 Step3 3. P450 Module (G10H + CPR + CYP72A1) Step2->Step3 ER Load Check Step4 4. Cyclase Module (IS + 10HGO) Step3->Step4 Step5 5. Flux Analysis (LC-MS Metabolomics) Step4->Step5 Step5->Step3 Optimize Promoters

Caption: Iterative Design-Build-Test-Learn (DBTL) cycle for engineering loganate production in yeast.

References

  • Geu-Flores, F., et al. (2012). An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis.[5][6] Nature, 492, 138–142.[5][6] Link

  • Miettinen, K., et al. (2014). The seco-iridoid pathway from Catharanthus roseus.[7] Nature Communications, 5, 3606. Link

  • Salim, V., et al. (2013). Characterization of a Catharanthus roseus P450 associated with the seco-iridoid pathway.[2] PLoS ONE, 8(7), e68504. Link

  • Ross, J.R., et al. (1999). S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme involved in floral scent production. Archives of Biochemistry and Biophysics, 367(1), 9-16. (Foundational work on SABATH family methyltransferases including LAMT). Link

  • Brown, S., et al. (2015). De novo production of the plant-derived alkaloid strictosidine in Saccharomyces cerevisiae. Proceedings of the National Academy of Sciences, 112(11), 3205-3210. Link

Sources

Mechanistic and Synthetic Utility of Loganate in Secologanin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the critical role of loganate (loganic acid) as the anionic gatekeeper in the biosynthesis of secologanin , the monoterpene scaffold essential for over 2,500 monoterpene indole alkaloids (MIAs), including vinblastine and quinine.

For researchers and metabolic engineers, understanding the loganate-to-secologanin transition is vital. It represents a shift from a stable cyclopentane iridoid to a highly reactive seco-iridoid aldehyde. This transition is governed by two distinct enzymatic events: carboxyl methylation (via LAMT) and oxidative ring cleavage (via SLS/CYP72A1). This guide explores the mechanistic causality of these steps, provides validated protocols for their characterization, and outlines strategies for optimizing this pathway in heterologous hosts like Saccharomyces cerevisiae.

Part 1: The Biosynthetic Architecture

The conversion of loganate to secologanin is not merely a chemical modification; it is a compartmentalized metabolic checkpoint. In Catharanthus roseus (Madagascar periwinkle), this pathway spans distinct cell types, necessitating precise transport and enzymatic specificity.

The Anionic Gatekeeper: Loganic Acid vs. Loganin

Loganate (the anionic form of loganic acid) is the immediate precursor to loganin. The distinction is crucial:

  • Loganate (Loganic Acid): Produced in internal phloem-associated parenchyma (IPAP) cells.[1] It is hydrophilic and stable.

  • Loganin: The methylated ester.[2][3] Produced in the leaf epidermis. It is the obligate substrate for the ring-opening enzyme in C. roseus.

The transformation requires the enzyme Loganic Acid O-Methyltransferase (LAMT) .[2][4] Without this methylation, the downstream P450 enzyme (SLS) cannot bind or process the substrate efficiently in the canonical pathway.

Pathway Visualization

The following diagram illustrates the flow from the terpene precursor geraniol through the loganate checkpoint to secologanin.

Loganate_Biosynthesis Geraniol Geraniol OH_Geraniol 10-Hydroxygeraniol Geraniol->OH_Geraniol G10H (CYP76B6) LoganicAcid Loganic Acid (Loganate) OH_Geraniol->LoganicAcid Multiple Steps (IO, 7-DLGT, DL7H) Loganin Loganin LoganicAcid->Loganin LAMT (Methylation) Secologanin Secologanin Loganin->Secologanin SLS (CYP72A1) Strictosidine Strictosidine Secologanin->Strictosidine STR (Condensation)

Figure 1: The canonical iridoid pathway focusing on the critical methylation of loganic acid by LAMT and subsequent ring opening by SLS.[1][5][6]

Part 2: Mechanistic Enzymology

Methylation via LAMT (EC 2.1.1.50)

Loganic Acid O-Methyltransferase (LAMT) belongs to the SABATH family of methyltransferases.[2][7] Its role is to neutralize the anionic carboxylate of loganate.

  • Mechanism: LAMT utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[4] The reaction follows an SN2 mechanism where the carboxylate oxygen of loganate attacks the methyl group of SAM.

  • Why it matters: The crystal structure of LAMT (PDB: 6C8R) reveals a hydrophobic pocket that accommodates the iridoid core. The methylation renders the molecule less polar, facilitating its entry into the active site of the membrane-anchored P450 (SLS) and preventing non-productive electrostatic repulsion.

Oxidative Cleavage via SLS (EC 1.14.19.62)

Secologanin Synthase (SLS) , also known as CYP72A1 , is a cytochrome P450 monooxygenase.[1][8][9][10] It performs the most chemically complex step: breaking the C7–C8 bond of the cyclopentane ring.

  • Mechanism:

    • Radical Abstraction: The P450 Compound I (FeIV=O radical cation) abstracts a hydrogen atom from C10 (the hydroxymethyl group).

    • Radical Rearrangement: This generates a radical intermediate that triggers the cleavage of the C7–C8 bond, opening the ring.

    • Aldehyde Formation: The final product is secologanin, which contains a reactive aldehyde group.[5]

  • Side Reactions: In engineered systems, SLS can over-oxidize secologanin to secoxyloganin (the carboxylic acid form). This is a "dead-end" product for strictosidine synthase (STR) and represents a significant yield loss in metabolic engineering.

Part 3: Experimental Protocols

Protocol A: Microsomal Isolation & SLS Activity Assay

Objective: To validate the conversion of loganin to secologanin in engineered yeast or plant tissue. Self-Validating Control: Use a strain expressing only the empty vector (negative control) and a standard of secologanin (positive control).

Reagents:

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.6 M Sorbitol, 1 mM DTT, 1 mM PMSF.

  • Assay Buffer: 100 mM Sodium Phosphate (pH 7.0).

  • Substrate: Loganin (purity >95%).

  • Cofactor: NADPH (10 mM stock).

Step-by-Step Workflow:

  • Cell Lysis: Harvest yeast cells (OD600 ~10) or plant leaves. Disrupt using glass beads (yeast) or liquid nitrogen grinding (plants) in Extraction Buffer.

  • Microsome Prep:

    • Centrifuge lysate at 10,000

      
      g for 15 min (4°C) to remove debris.
      
    • Ultracentrifuge supernatant at 100,000

      
      g for 60 min (4°C).
      
    • Resuspend the pellet (microsomes) in Assay Buffer containing 20% glycerol.

  • Enzyme Reaction:

    • Mix: 100 µL Microsomes + 10 µL Loganin (2 mM final) + 880 µL Assay Buffer.

    • Initiate: Add 10 µL NADPH (1 mM final).

    • Incubate: 30°C for 30–60 minutes with gentle shaking.

  • Termination: Add 100 µL of 1 M HCl or 200 µL of acetonitrile to quench.

  • Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via HPLC-MS (see Protocol B).

Protocol B: Quantitative Metabolite Profiling

Objective: To quantify the ratio of loganic acid, loganin, and secologanin.

ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 40% B over 10 min; hold 2 min; re-equilibrate.
Flow Rate 0.3 mL/min
Detection (MS) ESI Positive Mode (MRM)
Transitions Loganin: m/z 408

229 Secologanin: m/z 406

227 Loganic Acid: m/z 394

215

Part 4: Metabolic Engineering & Troubleshooting

Synthetic Biology Strategy

When reconstructing this pathway in S. cerevisiae:

  • Gene Source: Use C. roseus LAMT and SLS (CYP72A1).

  • Redox Partner: Co-express a compatible P450 reductase (CPR), such as C. roseus CPR or A. thaliana ATR1, to ensure electron transfer to SLS.

  • Promoter Balancing: High expression of SLS can lead to cell stress. Use inducible promoters (e.g., GAL1) or moderate constitutive promoters (TEF1).

Troubleshooting Table
IssueProbable CauseCorrective Action
Accumulation of Loganic Acid LAMT inactivity or SAM depletion.Supplement culture with Methionine (SAM precursor). Check LAMT expression.
Accumulation of Loganin SLS inactivity or lack of P450 Reductase.Verify CPR co-expression. Ensure heme incorporation (add

-aminolevulinic acid).
Low Secologanin / High Secoxyloganin Over-oxidation by SLS.Reduce SLS expression levels. Harvest earlier to prevent further oxidation of the aldehyde.
No Activity in Lysate P450 instability.Ensure all buffers contain glycerol (20%) and keep strictly at 4°C.

References

  • Irmler, S., et al. (2000). Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase.[8][11] The Plant Journal. Link

  • Murata, J., et al. (2008). Molecular characterization of loganic acid O-methyltransferase in Catharanthus roseus. The Plant Cell. Link

  • Brown, S., et al. (2015). Engineered production of strictosidine and analogs in yeast. Proceedings of the National Academy of Sciences. Link

  • Yamamoto, H., et al. (2000). Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450.[1][8][9][12][13] Phytochemistry. Link

  • Guirimand, G., et al. (2011). Spatial organization of the secologanin biosynthesis pathway in Catharanthus roseus. BMC Plant Biology. Link

Sources

Structural Determination and Biosynthetic Stereoselectivity of Loganate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Loganate (the conjugate base of loganic acid) is a pivotal iridoid glycoside intermediate in the biosynthesis of monoterpene indole alkaloids (MIAs), a class of secondary metabolites that includes essential chemotherapeutics like vinblastine and camptothecin. Understanding the precise stereochemistry of loganate—specifically the configuration at C-7—is critical for drug development professionals working on metabolic engineering, as downstream enzymes like Loganic Acid Methyltransferase (LAMT) exhibit strict stereospecificity. This guide provides a comprehensive analysis of the molecular architecture, stereochemical verification, and isolation protocols for loganate.

Part 1: Molecular Architecture and Stereochemistry

Chemical Identity

Loganate represents the anionic form of loganic acid, dominating at physiological pH (pH > 5). It consists of a cyclopentan[c]pyran iridoid skeleton conjugated to a


-D-glucopyranosyl moiety.[1][2]
  • IUPAC Name:

    
    -1-( 
    
    
    
    -D-glucopyranosyloxy)-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.[1][2]
  • Molecular Formula:

    
     (Anion); 
    
    
    
    (Acid).[1]
  • Key Functional Groups:

    • C-1: Acetal carbon (glycosidic linkage).[1]

    • C-4: Carboxylate moiety (site of methylation by LAMT).[1]

    • C-7: Secondary alcohol (site of stereochemical variability).[1]

Stereochemical Configuration

The biological activity of loganate is dictated by its five chiral centers. The absolute configuration is


 .[1][2][3]
Chiral CenterConfigurationStructural FeatureSignificance
C-1 S O-Glycosidic BondBeta-linkage to glucose; sensitive to hydrolysis.
C-4a S Ring JunctionCis-fused cyclopentan-pyran ring system.[1]
C-6 S Hydroxyl GroupOften unmodified in early biosynthesis.
C-7 R Methyl GroupCRITICAL: Distinguishes Loganate from 7-epi-loganate.
C-7a S Ring JunctionCis-fusion; dictates the "cup" shape of the molecule.[1]
Structural Connectivity Map

The following diagram illustrates the core connectivity and functional relationships within the loganate molecule, highlighting the critical C-7 position.

LoganateStructure cluster_stereo Stereochemical Checkpoint Glucose β-D-Glucose (C1' to C6') C1 C-1 (Acetal) Glucose->C1 O-Glycosidic Bond IridoidCore Cyclopentan[c]pyran Skeleton C1->IridoidCore Fusion C4 C-4 Carboxylate (Target of LAMT) IridoidCore->C4 Conjugation C7 C-7 Stereocenter (R-Configuration) IridoidCore->C7 Stereospecific C7_Me C-10 Methyl (Doublet in NMR) C7->C7_Me Alpha-orientation

Figure 1: Structural connectivity of Loganate, emphasizing the glycosidic linkage and the C-7 stereocenter.

Part 2: Biosynthetic Integration

Loganate is not merely an endpoint; it is a transient checkpoint. The conversion of 7-deoxyloganic acid to loganic acid involves a specific hydroxylation that sets the stereochemistry for all downstream indole alkaloids.

The Pathway
  • Geraniol is cyclized to the iridoid skeleton.

  • 7-deoxyloganic acid is hydroxylated by CYP72A1 (7-deoxyloganic acid hydroxylase) .[1] This enzyme is strictly stereoselective, installing the hydroxyl group at C-7 in the R-configuration (often referred to as

    
     in older literature relative to the ring fusion).[1]
    
  • Loganic Acid is methylated by Loganic Acid Methyltransferase (LAMT) to form Loganin .

  • Loganin is cleaved by Secologanin Synthase (SLS) to form Secologanin , the aldehyde precursor for strictosidine.

Biosynthetic Flow Diagram

Biosynthesis Geraniol Geraniol G10H G10H (Geraniol 10-hydroxylase) Geraniol->G10H DeoxyLoganic 7-Deoxyloganic Acid DL7H DL7H / CYP72A1 (Hydroxylase) DeoxyLoganic->DL7H Stereoselective Hydroxylation Epiloganic 7-Epi-loganic Acid (Dead End / Shunt) DeoxyLoganic->Epiloganic Non-specific Oxidation LoganicAcid LOGANIC ACID (Loganate) LAMT LAMT (Methyltransferase) LoganicAcid->LAMT SAM-dependent Methylation Loganin Loganin (Methyl Ester) SLS SLS (Secologanin Synthase) Loganin->SLS Secologanin Secologanin TIA Terpene Indole Alkaloids Secologanin->TIA G10H->DeoxyLoganic DL7H->LoganicAcid LAMT->Loganin SLS->Secologanin

Figure 2: Biosynthetic pathway of Loganate.[1] Note the critical role of DL7H in establishing the correct stereochemistry for LAMT recognition.

Part 3: Experimental Protocols (Isolation & Characterization)

Extraction from Lonicera japonica (Honeysuckle)

Lonicera japonica is a robust source of loganic acid. The following protocol maximizes yield while preventing acid-catalyzed hydrolysis of the glycosidic bond.

Reagents: Methanol (HPLC grade), Formic Acid, Deionized Water.[1]

Step-by-Step Methodology:

  • Lyophilization: Freeze-dry fresh Lonicera flower buds to constant weight to prevent enzymatic degradation.

  • Pulverization: Grind dried tissue to a fine powder (< 40 mesh).

  • Extraction:

    • Suspend powder in 70% Methanol (1:20 w/v ratio).

    • Ultrasonicate at 40 kHz, 30°C for 30 minutes. Note: Avoid temperatures >50°C to prevent thermal degradation.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Collect supernatant.

  • Filtration: Pass through a 0.22

    
     PTFE membrane before HPLC injection.
    
HPLC-DAD Quantification Method

This method separates loganic acid from its methyl ester (loganin) and epimers.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Waters SunFire, 5

, 4.6 x 250 mm)
Mobile Phase A 0.1% Formic Acid in Water (Maintains -COOH protonation for retention)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5-10% B; 5-20 min: 10-25% B; 20-30 min: 25-40% B.
Flow Rate 1.0 mL/min
Detection UV at 236 nm (Characteristic of the enol-ether system)
Retention Loganic acid elutes earlier (~10-12 min) than Loganin due to polarity.[1]
NMR Diagnostic Signals (400 MHz, )

To verify the structure of isolated Loganate, look for these diagnostic shifts. The coupling constants (


) confirm the stereochemistry.
Position

(ppm)
Multiplicity (

in Hz)
Diagnostic Value
H-1 5.25 - 5.35d (

)
Anomeric proton; doublet confirms stereochemistry at C1.[1]
H-3 7.35 - 7.45s (broad)Olefinic proton; characteristic of iridoid ring.[1]
H-7 2.0 - 2.2mThe stereocenter.[1] NOESY correlations required for absolute config.
H-10 1.05 - 1.15d (

)
Methyl group attached to C-7.[1]
H-1' 4.65 - 4.75d (

)
Glucose anomeric proton (

-linkage).[1]

Stereochemical Validation: To distinguish Loganic acid (7R) from Epiloganic acid (7S) :

  • NOESY Experiment: In Loganic acid, a strong NOE correlation is observed between H-7 and H-6 (cis-relationship on the ring).[1] In Epiloganic acid, the H-7 proton environment changes significantly due to the inverted hydroxyl group.

References

  • PubChem. (2025).[2] Loganic acid | C16H24O10.[2] National Library of Medicine. [Link][1]

  • Salim, V., et al. (2013).[1] 7-Deoxyloganetic acid synthase catalyzes a key step in iridoid biosynthesis.[1] Nature Communications. (Contextual grounding for the biosynthetic pathway).

  • Lu, H., Zhang, L., & Huang, H. (2017).[1] Study on the isolation of active constituents in Lonicera japonica. African Health Sciences. [Link]

  • Miettinen, K., et al. (2014).[1] The seco-iridoid pathway from Catharanthus roseus. Nature Communications. (Defines the enzyme CYP72A1/DL7H). [Link][1]

  • Yang, L., et al. (2020).[1] Regulation of chlorogenic acid, flavonoid, and iridoid biosynthesis by histone methylation in Lonicera japonica. BMC Plant Biology. [Link][1]

Sources

Technical Guide: Loganate Accumulation and Quantification in Strychnos nux-vomica Seeds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accumulation of loganate (the anionic form of loganic acid) in Strychnos nux-vomica represents a critical metabolic junction in the biosynthesis of monoterpenoid indole alkaloids (MIAs). While the seeds are industrially valued for their high strychnine and brucine content, loganate serves as the obligate iridoid precursor. Its accumulation—or lack thereof—is dictated by the efficiency of Loganic Acid O-Methyltransferase (LAMT) , the enzyme responsible for methylating loganate into loganin.

This guide provides a rigorous technical analysis of the loganate pathway, mechanisms of accumulation, and a validated protocol for its extraction and quantification.[1] It is designed for researchers aiming to optimize alkaloid flux or characterize metabolic bottlenecks in Strychnos germplasm.

The Biosynthetic Context: The Iridoid Checkpoint

Loganate is not merely a transient intermediate; it is the "gatekeeper" of the secologanin pathway. In S. nux-vomica, the pathway flows from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to geranyl pyrophosphate (GPP), eventually forming the iridoid scaffold.

The Pathway Logic

The conversion of 7-deoxyloganic acid to loganic acid (loganate) is catalyzed by 7-deoxyloganic acid hydroxylase (7-DLH). Subsequently, loganate must be methylated to form loganin .[2]

  • The Critical Step: The methylation of the C-11 carboxyl group of loganic acid by LAMT .

  • The Downstream Effect: Only the methylated form (loganin) can be cleaved by Secologanin Synthase (SLS) to open the ring and form secologanin, the aldehyde required for condensation with tryptamine.

If LAMT activity is rate-limiting, or if S-adenosyl-L-methionine (SAM) donors are scarce, loganate accumulates as a "dead-end" metabolite or is sequestered in the vacuole, preventing strychnine biosynthesis.

Visualization of the Pathway

The following diagram illustrates the specific flow from GPP to the Strychnos alkaloids, highlighting the Loganate/LAMT bottleneck.

Biosynthesis cluster_enzymes GPP Geranyl Pyrophosphate Iridotrial Iridotrial GPP->Iridotrial Deoxyloganic 7-Deoxyloganic Acid Iridotrial->Deoxyloganic LoganicAcid Loganic Acid (Loganate) Deoxyloganic->LoganicAcid 7-DLH Loganin Loganin LoganicAcid->Loganin SAM -> SAH LAMT Enzyme: LAMT (Methylation) LoganicAcid->LAMT Secologanin Secologanin Loganin->Secologanin SLS Enzyme: SLS (Ring Opening) Loganin->SLS Strictosidine Strictosidine Secologanin->Strictosidine STR Strychnine Strychnine Strictosidine->Strychnine Multi-step (Geissoschizine -> WGA) LAMT->Loganin SLS->Secologanin

Caption: The MIA biosynthetic pathway in S. nux-vomica. Red node indicates the target analyte (Loganate); Yellow nodes represent critical enzymatic checkpoints.

Mechanisms of Accumulation

Why does loganate accumulate in seeds when the biological goal is strychnine production?

  • Tissue-Specific Gene Expression: Recent transcriptomic atlases of S. nux-vomica (Hong et al., 2022) reveal that while alkaloid biosynthesis genes are highly expressed in roots and young leaves, the seeds act primarily as a sink tissue . Loganate transported from the fruit pulp (where it is abundant) to the seed may not be fully processed if seed-specific LAMT expression is low.

  • The "Trap" Mechanism: Loganic acid is a glycoside with a free carboxylic acid. Inside the vacuole (pH ~5.5), it exists in equilibrium. However, to be methylated by LAMT, it must be in the cytoplasm. If the transporter responsible for exporting loganate from the vacuole to the cytosol is saturated, loganate remains trapped and accumulates, while downstream alkaloid synthesis stalls.

  • Chemical Equilibrium: In extraction solvents, we detect "loganic acid." In the plant cell cytosol (pH ~7.2), it exists as the loganate anion . This charge prevents passive diffusion across membranes, necessitating active transport (likely via NPF or ABC transporter families).

Analytical Protocol: Extraction and Quantification

Scientific Integrity Note: The following protocol uses an acidified mobile phase. This is non-negotiable. Loganic acid has a pKa of approximately 4.5. Without acid suppression in the mobile phase, the peak will tail significantly due to ionization, ruining integration accuracy.

Reagents and Equipment
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Milli-Q Water.

  • Additives: Formic Acid (98%+).

  • Standard: Loganic Acid standard (purity >98%, Sigma or equivalent).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm for UHPLC or 5µm for HPLC).

Step-by-Step Workflow
Step 1: Biomass Preparation
  • Harvest mature S. nux-vomica seeds.

  • De-fatting (Critical): Seeds are high in lipids. Grind seeds to a fine powder (40 mesh). Wash 1g of powder with 10mL Hexane (

    
    ) to remove lipids. Discard hexane.
    
  • Dry the de-fatted residue under nitrogen flow.[3]

Step 2: Extraction[1][3][4]
  • Weigh 100 mg of de-fatted powder.

  • Add 5 mL of 70% Methanol . (Water is required to solubilize the glycosidic moiety).

  • Sonication: Sonicate at 40 kHz for 30 minutes at temperature < 30°C. (Heat degrades iridoids).

  • Centrifuge at 10,000

    
     for 10 minutes. Collect supernatant.
    
  • Filter through a 0.22 µm PTFE filter.

Step 3: HPLC-DAD / LC-MS Quantification
  • System: Agilent 1290 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       30% B (Linear gradient to separate loganic acid from loganin)
      
    • 15-20 min: 30%

      
       95% B (Wash lipophilic alkaloids)
      
  • Flow Rate: 0.3 mL/min.[3]

  • Detection: UV at 238 nm (Characteristic absorption max for the iridoid enol ether system).

Workflow Visualization

Protocol Sample Seed Powder (100mg) Defat Hexane Wash (Remove Lipids) Sample->Defat Extract 70% MeOH Sonication 30min Defat->Extract Filter 0.22µm PTFE Filtration Extract->Filter Inject HPLC Injection (C18 Column) Filter->Inject Detect UV 238nm Quantification Inject->Detect

Caption: Optimized extraction workflow for polar iridoids from lipid-rich Strychnos seeds.

Quantitative Data Reference

The following table summarizes typical concentration ranges observed in S. nux-vomica tissues. Note the inverse relationship between Loganic Acid and Strychnine in non-seed tissues versus the accumulation patterns in seeds.

AnalyteRetention Time (min)*Seed Content (mg/g DW)Pulp Content (mg/g DW)Detection Limit (LOD)
Loganic Acid 4.20.5 - 2.115.0 - 45.0 0.05 µg/mL
Loganin 6.81.0 - 5.010.0 - 30.00.05 µg/mL
Strychnine 12.512.0 - 25.0 < 1.00.01 µg/mL
Brucine 11.810.0 - 18.0< 1.00.01 µg/mL

*Retention times based on the C18/Formic Acid method described above.

Implications for Drug Development

Understanding loganate accumulation is vital for two industrial applications:

  • Metabolic Engineering: If the goal is to produce strychnine in heterologous hosts (e.g., yeast or tobacco), LAMT is a primary target for overexpression. Accumulation of loganic acid in fermentation broth indicates a bottleneck at the methylation step.

  • Quality Control: In Traditional Chinese Medicine (TCM), processed Nux Vomica (Ma Qian Zi) is heated to reduce toxicity. Monitoring the ratio of Loganic Acid to Strychnine can serve as a marker for processing efficiency, as heat treatment often alters the matrix solubility and alkaloid content.

References

  • Hong, B., et al. (2022). Biosynthesis of strychnine.[5][6] Nature, 607, 617–622.[6]

  • Guarnaccia, R., et al. (1970). Biosynthesis of loganic acid and loganin in Strychnos nux-vomica.[7][8] Phytochemistry, 9(6), 1271-1275.

  • Zhang, X., et al. (2003). Isolation and identification of loganic acid from Strychnos nux-vomica.[7][8] Journal of Chinese Medicinal Materials, 26(10), 715-717.

  • Munkert, J., & Pollier, J. (2015). Characterization of the secologanin synthase (SLS) from Catharanthus roseus and its implications for Strychnos alkaloid biosynthesis. Phytochemistry, 113, 23-34.

  • BenchChem Protocols. (2024). Analytical Methods for the Detection of Strychnine and Iridoids in Biological Samples.

Sources

The Inner Workings of Loganic Acid O-Methyltransferase (LAMT): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Loganic acid O-methyltransferase (LAMT) represents a pivotal enzymatic checkpoint in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a class of plant secondary metabolites with significant pharmaceutical value. This guide provides a comprehensive technical overview of the molecular mechanism, structural biology, and biochemical characteristics of LAMT. Tailored for researchers, scientists, and professionals in drug development, this document delves into the catalytic intricacies of LAMT, offering detailed experimental protocols and field-proven insights to facilitate further investigation and application of this crucial enzyme.

Introduction: The Significance of LAMT in Plant Biochemistry

Loganic acid O-methyltransferase (LAMT), systematically known as S-adenosyl-L-methionine:loganate 11-O-methyltransferase (EC 2.1.1.50), is a key enzyme in the iridoid pathway, which provides the seco-iridoid moiety for the biosynthesis of a vast array of monoterpenoid indole alkaloids (MIAs).[1][2] In medicinal plants such as Catharanthus roseus (Madagascar periwinkle), LAMT catalyzes the methylation of the carboxyl group of loganic acid to produce loganin.[1][3] This reaction is a critical step leading to the formation of secologanin, a precursor that combines with tryptamine to form strictosidine, the central intermediate for all MIAs, including the anticancer agents vinblastine and vincristine.[3] Understanding the mechanism of LAMT is therefore of paramount importance for the metabolic engineering of MIA production and the development of novel therapeutic agents.

Molecular Architecture and Active Site Landscape

The three-dimensional structure of LAMT from Catharanthus roseus has been elucidated, providing significant insights into its function.[4][5][6] LAMT exists as a homodimer, a common feature for members of the SABATH family of methyltransferases.[4] The crystal structure (PDB codes: 6C8R and 6C8S) reveals a canonical Rossmann-like fold characteristic of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[3][4][5][6]

The active site of LAMT is a well-defined pocket that accommodates both the methyl donor, SAM, and the substrate, loganic acid.[4] The catalytic center is predominantly composed of polar amino acid residues, which is a distinguishing feature compared to other SABATH family members that often methylate smaller, non-polar substrates.[4] This hydrophilic environment is well-suited to bind the glycosylated and polar iridoid structure of loganic acid.

Key Active Site Residues:

Molecular dynamics simulations and structural analyses have identified several key amino acid residues crucial for substrate binding and catalysis.[4][7] While a conserved glutamine residue is typical for binding carboxylic acid substrates in the SABATH family, in LAMT, other residues play a more prominent role in orienting the substrate.[4] Notably, residue Q38 has been shown to be important for the binding and proper orientation of the carboxyl group of loganic acid.[4] Additionally, tyrosine 37 (Y37) is critical for catalytic activity, likely through hydrophobic interactions with the glucose moiety of the substrate.[4]

The Catalytic Cycle: A Step-by-Step Methyl Transfer

The methylation of loganic acid by LAMT is a one-step process involving the direct transfer of a methyl group from the SAM cofactor to one of the oxygen atoms of the carboxyl group of loganic acid.[4] This reaction follows a sequential ordered Bi-Bi mechanism, where SAM binds first, followed by loganic acid, and after the methyl transfer, S-adenosyl-L-homocysteine (SAH) is released, followed by loganin. The overall reaction can be summarized as:

Loganic Acid + S-adenosyl-L-methionine (SAM) ⇌ Loganin + S-adenosyl-L-homocysteine (SAH) [3]

The catalytic mechanism is a classic S_N2 (bimolecular nucleophilic substitution) reaction. The carboxylate group of loganic acid acts as the nucleophile, attacking the electrophilic methyl group of SAM. This concerted reaction proceeds through a transition state where the methyl group is transiently associated with both the sulfur of SAM and the oxygen of loganic acid. The inversion of stereochemistry at the methyl group, a hallmark of S_N2 reactions, is a key feature of this process.

Diagram of the LAMT Catalytic Cycle:

LAMT_Catalytic_Cycle E Free LAMT E_SAM LAMT-SAM Complex E->E_SAM SAM binds E_SAM_LA LAMT-SAM-Loganic Acid Ternary Complex E_SAM->E_SAM_LA Loganic Acid binds E_SAH_L LAMT-SAH-Loganin Ternary Complex E_SAM_LA->E_SAH_L Methyl Transfer (SN2) E_SAH LAMT-SAH Complex E_SAH_L->E_SAH Loganin released E_SAH->E SAH released

Caption: The ordered Bi-Bi catalytic cycle of LAMT.

Substrate Specificity and Inhibition Profile

LAMT exhibits a high degree of substrate specificity. It efficiently methylates loganic acid and, to a lesser extent, secologanic acid.[1] However, it shows negligible activity towards structurally similar compounds such as 7-deoxyloganic acid, dehydrologanic acid, and epiloganic acid, highlighting the stringent stereochemical requirements of the active site.[1]

The enzyme is subject to product and byproduct inhibition. Loganin, the product of the reaction, acts as a strong repressor, while S-adenosyl-L-homocysteine (SAH), the demethylated cofactor, also exerts a slight inhibitory effect.[1] This feedback inhibition is a common regulatory mechanism in metabolic pathways.

Compound Kinetic Parameter Value Reference
Loganic AcidK_M315 µM[1]
S-adenosyl-L-methionineK_M742 µM[1]
Loganic Acidk_cat0.31 s⁻¹[1]
LoganinInhibitionStrong[1]
S-adenosyl-L-homocysteineInhibitionSlight[1]

Table 1: Kinetic and Inhibition Parameters of Catharanthus roseus LAMT.

Experimental Protocols for LAMT Characterization

Recombinant Expression and Purification of LAMT

This protocol describes the expression of His-tagged LAMT in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Diagram of the LAMT Purification Workflow:

LAMT_Purification cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli with pET-LAMT Inoculation Inoculate LB medium Transformation->Inoculation Induction Induce with IPTG at OD600 ~0.6 Inoculation->Induction Cell_Harvest Harvest cells by centrifugation Induction->Cell_Harvest Cell_Lysis Resuspend pellet and lyse cells (e.g., sonication) Cell_Harvest->Cell_Lysis Clarification Centrifuge to remove cell debris Cell_Lysis->Clarification IMAC Load supernatant onto Ni-NTA column Clarification->IMAC Elution Elute with imidazole gradient IMAC->Elution Dialysis Dialyze against storage buffer Elution->Dialysis

Sources

Methodological & Application

Application Notes & Protocols: High-Efficiency Extraction and Purification of Loganic Acid from Cornelian Cherry (Cornus mas L.)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and quantification of loganic acid from Cornelian cherry (Cornus mas L.) fruits. Loganic acid, an iridoid glycoside, is a key bioactive compound in Cornelian cherry, exhibiting significant anti-inflammatory, antidiabetic, and anti-atherosclerotic properties.[1][2][3] This guide details advanced extraction techniques, including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), alongside robust purification and analytical protocols to ensure high-purity isolation and accurate quantification of this valuable phytochemical.

Introduction: Loganic Acid and Cornelian Cherry

Loganic acid (C₁₆H₂₄O₁₀) is a naturally occurring iridoid glycoside that serves as a crucial biosynthetic precursor to many other iridoids.[1][4] It is particularly abundant in the fruits of the Cornelian cherry (Cornus mas L.), a plant with a long history in traditional medicine.[5] Modern pharmacological studies have identified loganic acid as a primary contributor to the therapeutic effects of Cornelian cherry extracts, making its efficient isolation a key objective for nutraceutical and pharmaceutical research.[2][6]

The primary challenge in working with natural products is the development of extraction and purification strategies that are both efficient and preserve the integrity of the target compound. This guide focuses on modern, green extraction technologies that offer significant advantages over conventional methods in terms of yield, processing time, and solvent consumption. The subsequent purification and analytical protocols are designed to be robust and reproducible, yielding high-purity loganic acid suitable for advanced research and development.

Chemical Properties of Loganic Acid:

  • Molecular Formula: C₁₆H₂₄O₁₀[4]

  • Molecular Weight: 376.4 g/mol [1]

  • Appearance: Off-white crystalline powder[7]

  • Solubility: Highly soluble in polar solvents such as water, ethanol, and DMSO.[1][8] This property is fundamental to the design of the extraction and chromatography protocols outlined below.

Overall Workflow: From Fruit to Purified Loganic Acid

The entire process, from raw plant material to a quantified, pure compound, involves a multi-stage workflow. Each stage is critical for the final yield and purity.

G cluster_0 Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Fruit Cornelian Cherry Fruit (Fresh or Frozen) Powder Freeze-Dried & Milled Fruit Powder Fruit->Powder Extraction Green Extraction (UAE or MAE) Powder->Extraction Crude_Extract Crude Loganic Acid Extract Extraction->Crude_Extract Cleanup Initial Cleanup (Adsorbent Resin or SPE) Crude_Extract->Cleanup Fraction Enriched Iridoid Fraction Cleanup->Fraction Purification Column Chromatography (e.g., Polyamide) Fraction->Purification Pure_LA High-Purity Loganic Acid (>95%) Purification->Pure_LA Analysis HPLC-UV/DAD Analysis Pure_LA->Analysis

Sources

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Loganate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of loganate (loganic acid) in human plasma. Loganate, an iridoid glycoside, is a key active metabolite with various pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via electrospray ionization in negative ion mode using Multiple Reaction Monitoring (MRM). The method presented herein is designed to meet the rigorous standards for bioanalytical method validation as outlined by the FDA and EMA, ensuring data integrity for drug development and clinical research professionals.[4][5][6][7]

Introduction: The Scientific Rationale

Loganate, also known as loganic acid, is the carboxylic acid form of loganin and a significant iridoid glycoside found in various medicinal plants.[1][8][9] Its therapeutic potential necessitates a reliable bioanalytical method to understand its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS stands as the gold standard for small-molecule bioanalysis due to its unparalleled selectivity, sensitivity, and wide dynamic range.[5][10]

The carboxylic acid moiety of loganate (pKa dependent) makes it amenable to deprotonation, favoring high-efficiency ionization in negative electrospray ionization (ESI) mode. This characteristic is the cornerstone of the mass spectrometric approach detailed below. The selection of a simple protein precipitation protocol is justified by its efficiency in removing high-abundance proteins from plasma while ensuring high recovery for polar analytes like loganate, thus minimizing sample handling time and potential for analyte loss.[3][11][12]

Analyte and Internal Standard Properties

Proper method development begins with understanding the physicochemical properties of the analyte and the selected Internal Standard (IS). An ideal IS should be structurally similar to the analyte to mimic its behavior during extraction and ionization but must be isotopically or chromatographically distinct. For this method, Gliclazide is chosen as the internal standard based on its successful use in a published loganic acid assay, demonstrating its suitability for this application.[3][11]

ParameterLoganate (Loganic Acid)Gliclazide (Internal Standard)
Chemical Structure Iridoid GlycosideSulfonylurea
Molecular Formula C₁₆H₂₄O₁₀C₁₅H₂₁N₃O₃S
Molecular Weight 376.36 g/mol [1][8][9][13]323.41 g/mol
Rationale for Pairing Gliclazide has proven effective as an IS for loganic acid, providing reliable normalization during sample processing and analysis.[3][11]

Experimental Protocol

This section provides a detailed, step-by-step methodology for sample preparation, LC-MS/MS analysis, and data acquisition.

Materials and Reagents
  • Loganate reference standard (≥98% purity)

  • Gliclazide (Internal Standard, ≥98% purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K₂EDTA as anticoagulant)

Sample Preparation: Protein Precipitation

The causality behind this choice rests on efficiency and recovery. Protein precipitation with an organic solvent like methanol is a rapid and effective way to remove the bulk of plasma proteins, which would otherwise interfere with chromatography and ionize poorly. This one-step process is ideal for high-throughput analysis.

Protocol:

  • Thaw plasma samples and quality controls (QCs) to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of the Internal Standard working solution (Gliclazide in methanol).

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Workflow for Plasma Sample Preparation

G cluster_prep Sample Preparation Plasma 50 µL Plasma Sample Add_IS Add 150 µL Methanol with Internal Standard Plasma->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection

LC-MS/MS Instrumentation and Conditions

The parameters below are based on established methods for loganate and similar iridoid glycosides, optimized for selectivity and speed.[3][11][14]

Table 1: Optimized Liquid Chromatography Parameters

ParameterSettingRationale
HPLC System UPLC/UHPLC System (e.g., Agilent 1290, Waters Acquity)Provides high resolution and fast analysis times.
Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)[3][11]Offers excellent retention and peak shape for polar glycosides.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.
Mobile Phase B Methanol[3][11]Provides good elution strength for the analytes.
Flow Rate 0.4 mL/minBalances analysis time with chromatographic efficiency.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
Gradient 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B)A rapid gradient effectively separates the analytes from matrix components and allows for quick column re-equilibration.

Table 2: Optimized Mass Spectrometry Parameters

ParameterSettingRationale
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)The gold standard for quantitative bioanalysis.[10]
Ionization Mode Electrospray Ionization (ESI), Negative[3][11]Loganate's carboxylic acid group readily deprotonates to form [M-H]⁻, yielding high sensitivity.
Scan Type Multiple Reaction Monitoring (MRM)Provides superior selectivity and signal-to-noise by monitoring specific precursor-to-product ion transitions.
Capillary Voltage -4.5 kVOptimized for efficient ion formation.
Source Temp. 150°C
Desolvation Temp. 500°CFacilitates efficient solvent evaporation and ion desolvation.
Gas Flow Rates Optimized for specific instrument

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Rationale for Transition
Loganate 375.1213.2150-20The precursor is the deprotonated molecule [M-H]⁻. The product ion corresponds to the loss of the glucose moiety (162 Da), a characteristic fragmentation for iridoid glycosides.[3][11][15]
Gliclazide (IS) 322.1169.9150-25This transition is specific and robust for Gliclazide, as established in prior validated methods.[3][11]

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of the data, the method must undergo full validation according to regulatory guidelines from agencies like the FDA and EMA.[16][7][17][18][19] This process confirms that the method is fit for its intended purpose.

Bioanalytical Method Validation Workflow

G Validation Full Method Validation Selectivity Selectivity & Matrix Effect Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Key Validation Parameters:

  • Selectivity: The method's ability to differentiate and quantify the analyte from endogenous components in the matrix. Assessed by analyzing blank plasma from at least six different sources.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response. A typical range for loganate could be 5-10,000 ng/mL, with a correlation coefficient (r²) > 0.99.[3][11]

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value.[16][19]

  • Matrix Effect: The potential for ion suppression or enhancement from matrix components is evaluated to ensure it does not affect quantification.

  • Recovery: The efficiency of the extraction process is measured by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

  • Stability: Analyte stability is confirmed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top (room temperature) storage, and long-term storage at -80°C.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantitative analysis of loganate in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput pharmacokinetic studies. By adhering to the principles of bioanalytical method validation outlined by regulatory bodies, this protocol establishes a trustworthy system for generating high-quality data essential for drug development and clinical research.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Wieling, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5460138, Loganate. [Link]

  • Li, Y., et al. (2016). LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract. Biomedical Chromatography. [Link]

  • Li, Y., et al. (2018). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. Molecules. [Link]

  • Wikipedia. Loganic acid. [Link]

  • El-Aneed, A., et al. (2014). Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization. Journal of The American Society for Mass Spectrometry. [Link]

  • Yuan, G., et al. (2019). Simultaneous HPLC-MS Determination of Loganin, Morroniside and Paeoniflorin in Rat Plasma; Pharmacokinetics of Liuwei Dihuang Pills. Indian Journal of Pharmaceutical Sciences. [Link]

  • Wu, P., et al. (2026). An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo. RSC Advances. [Link]

  • Li, X., et al. (2024). A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis. Journal of Chromatography B. [Link]

  • Wu, P., et al. (2026). An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo. ResearchGate. [Link]

  • Li, X., et al. (2024). A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis. PubMed. [Link]

  • Wu, P., et al. (2026). An integrated strategy based on LC/MS for the systematic screening of loganin metabolites in vivo. Semantic Scholar. [Link]

  • Clark, J. (2020). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. [Link]

  • Li, Y., et al. (2018). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MS. ResearchGate. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • He, J., et al. (2012). Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Seshachalam, D., et al. (2007). LC-MS-MS Method for Determination of Metolazone in Human Plasma. ResearchGate. [Link]

  • Li, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules. [Link]

  • van de Merbel, N. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis. [Link]

  • Wang, Y., et al. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Note: Optimized Solvent Systems for the Isolation of Loganin and Loganic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection and Process Optimization for Efficient Loganate/Loganin Isolation Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, Natural Product Researchers, and Drug Development Scientists.

Abstract

The efficient isolation of iridoid glycosides, specifically loganic acid and its methyl ester loganin, presents a distinct "polarity paradox." These compounds exhibit high water solubility, making them difficult to separate from co-extracted polysaccharides and proteins, yet they lack sufficient lipophilicity for standard non-polar organic partitioning. This guide details a phase-dependent solvent selection strategy—moving from hydro-alcoholic extraction to macroporous resin modulation and biphasic counter-current separation—to achieve purities exceeding 98%.

Introduction: The Solubility Landscape

Loganates (including loganic acid and loganin) are iridoid glycosides predominantly found in Cornus officinalis (Corni Fructus), Strychnos nux-vomica, and Lonicera japonica. Their therapeutic potential in neuroprotection and anti-inflammatory pathways is well-documented, but their isolation is often bottlenecked by solvent incompatibility.

The Chemical Challenge
  • High Polarity: The glucose moiety renders these molecules highly hydrophilic.

  • The "Sugar Trap": Water—the most effective solvent for extraction—co-extracts massive amounts of primary metabolites (sugars, starches), complicating downstream purification.

  • Acid vs. Ester:

    • Loganic Acid: Contains a free carboxylic acid (

      
      ). Its solubility is pH-dependent.
      
    • Loganin: The methyl ester form. Slightly less polar but still requires polar organic solvents for recovery.

Phase 1: Primary Extraction (Thermodynamics & Mass Transfer)

While water provides the highest solubility, it results in a "dirty" extract. Pure ethanol or methanol yields are poor due to the glycosidic nature of the target.

Optimized Solvent System: The 50-55% Rule

Research indicates that a binary system of Ethanol:Water (55:45 v/v) is the thermodynamic optimum for yield vs. impurity profile.

  • Mechanism: The water swells the plant matrix (cellulose), allowing the ethanol to penetrate and solubilize the iridoids.

  • Thermal Parameters: Extraction at 40–50°C balances diffusion kinetics without degrading the thermally labile glycosidic bond.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)
  • Preparation: Pulverize dried fruit (Cornus officinalis) to pass a 40-mesh sieve.

  • Solvent: Prepare 55% Ethanol (aq).

  • Ratio: Solid-to-Liquid ratio of 1:30 (w/v).

  • Extraction: Sonicate at 200W, 40°C for 30 minutes.

  • Clarification: Centrifuge at 5000 rpm for 10 minutes. Collect supernatant.

  • Concentration: Evaporate ethanol under reduced pressure (Rotavap) at 45°C to obtain an aqueous concentrate.

Phase 2: Enrichment via "Digital" Solvent Modulation

Direct liquid-liquid extraction (LLE) of the crude aqueous extract with ethyl acetate often fails to recover loganin efficiently due to its partition coefficient (


) favoring the water phase. We utilize Macroporous Resins (D101 or HP-20) as a solid-phase extraction mediator.
The Step-Gradient Strategy

The resin acts as a "polarity trap." We modulate the eluent polarity to sequentially strip impurities and then the target.

StepSolvent SystemTarget / EffectMechanism
Loading Aqueous ConcentrateAdsorptionHydrophobic interaction with resin backbone.
Wash 1 Water Sugars, ProteinsHighly polar species do not bind and wash off.
Wash 2 15% Ethanol Polar ImpuritiesRemoves highly polar glycosides/phenolics.
Elution 40-50% Ethanol Loganate / Loganin Critical Step: Displaces the target iridoids.
Strip 95% EthanolChlorophyll/LipidsCleans column (waste).

Phase 3: High-Purity Isolation (HSCCC & Partitioning)

For pharmaceutical-grade purity (>98%), High-Speed Counter-Current Chromatography (HSCCC) is superior to solid columns as it eliminates irreversible adsorption.

The Biphasic Solvent System

The literature-validated "Golden Ratio" for loganin separation utilizes a quaternary system that creates a precise polarity window.

System: n-Butanol : Methanol : Water : Acetic Acid Ratio: 4 : 1 : 6 : 0.1 (v/v/v/v)[1][2][3][4]

  • Upper Phase: Stationary Phase (Organic-rich)

  • Lower Phase: Mobile Phase (Aqueous-rich)

  • Role of Acetic Acid: Suppresses the ionization of loganic acid, keeping it in a neutral, protonated state to improve partitioning into the organic stationary phase and sharpen peak shape.

Protocol 2: HSCCC Separation
  • Equilibration: Mix solvents in a separatory funnel. Shake vigorously. Allow to settle for >4 hours.

  • Preparation: Separate phases. Degas both by sonication.[2]

  • Loading: Fill the coil with the Upper Phase (Stationary).

  • Rotation: Start apparatus at 800–850 rpm.

  • Elution: Pump Lower Phase (Mobile) at 2.0 mL/min.

  • Injection: Dissolve the 40% EtOH resin fraction (from Phase 2) in a 1:1 mixture of upper/lower phase. Inject.

  • Detection: Monitor UV at 254 nm.

    • Elution Order: Impurities

      
       Morroniside 
      
      
      
      Loganin
      
      
      Loganic Acid .

Decision Process Visualization

The following diagram illustrates the critical decision nodes for solvent selection based on the specific form of the molecule (Acid vs. Ester) and the purity stage.

SolventSelection Plant Plant Material (Cornus officinalis) Crude Crude Extraction Solvent: 55% EtOH Plant->Crude Ultrasonic/Reflux Aqueous Aqueous Concentrate (EtOH removed) Crude->Aqueous Evaporation Resin D101 Macroporous Resin Aqueous->Resin Adsorption Wash1 Elute: 15% EtOH (Discard Impurities) Resin->Wash1 Polarity Cutoff Wash2 Elute: 40% EtOH (Collect Target Fraction) Wash1->Wash2 Increase Elution Strength Decision Target Specificity? Wash2->Decision Loganin Target: Loganin (Methyl Ester) Decision->Loganin LoganicAcid Target: Loganic Acid (Carboxylic Acid) Decision->LoganicAcid HSCCC HSCCC Purification n-BuOH:MeOH:H2O:HOAc (4:1:6:0.1) Loganin->HSCCC High Purity (>98%) LLE_Loganin LLE Partitioning Solvent: n-Butanol Loganin->LLE_Loganin Bulk Enrichment LoganicAcid->HSCCC Late Eluting LLE_Acid LLE Partitioning Adjust pH < 3 Solvent: Ethyl Acetate/n-BuOH LoganicAcid->LLE_Acid Protonation Required

Caption: Flowchart depicting the solvent modulation strategy from crude extraction to specific target isolation.

Analytical Validation (HPLC-UV)

To verify the efficacy of the solvent selection, use the following validated method.

  • Column: C18 Reverse Phase (e.g., 250mm × 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.2% Formic Acid in Water

    • B: Methanol (or Acetonitrile)[5]

  • Gradient: 0–10 min (20% B), 10–30 min (20%

    
     60% B).
    
  • Wavelength: 254 nm (Loganin/Loganic acid chromophore).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Ethanol conc. too high (>70%)Reduce EtOH to 50-55%. Pure organic solvents dehydrate the tissue, inhibiting diffusion.
Emulsions in LLE Saponins/Proteins presentDo not skip the Resin (Phase 2) step. It removes surfactants. Alternatively, add brine (NaCl).
Peak Tailing (HPLC) Ionization of Loganic AcidEnsure Mobile Phase A contains acid (0.1% Formic or Acetic) to suppress ionization.
Co-elution Morroniside contaminationAdjust HSCCC ratio. Decrease Methanol slightly to reduce solubility in the stationary phase.

References

  • Liu, L., Sun, A., Wu, S., & Liu, R. (2009). Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC.[1][2][3] Journal of Chromatographic Science, 47(5), 333-336.[3] Link

  • Ahn, J. H., Mo, E. J., Jo, Y. H., et al. (2017). Variation of loganin content in Cornus officinalis fruits at different extraction conditions and maturation stages.[6] Bioscience, Biotechnology, and Biochemistry, 81(10), 1973-1977.[6] Link

  • Du, Q., Li, G., & Zhao, Y. (2003). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies. Link (Referenced context via PMC equivalent).

  • Zhang, L., Zhao, M., et al. (2021). Study on the Extraction of Loganin from Cornus officinalis.[7][8] Journal of Henan Agricultural Sciences. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Loganate and Sweroside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the analytical separation of the iridoid glycosides loganate and sweroside. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the chromatographic principles involved in resolving these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate loganate and sweroside using standard C18 columns?

A1: Loganate and sweroside are structural isomers, meaning they have the same molecular formula (C₁₆H₂₂O₉ for sweroside, C₁₆H₂₄O₁₀ for loganic acid, the parent of loganate) and similar core structures.[1][2][3] Standard C18 columns primarily separate compounds based on hydrophobicity.[4] Since these two molecules have very similar polarity and hydrophobicity, they exhibit nearly identical retention times on C18 columns, leading to significant peak overlap or co-elution.[5] Achieving separation requires a chromatographic system that can exploit subtle differences in their chemical structure.

Q2: What is the single most effective parameter to change for improving resolution between these two compounds?

A2: Changing the stationary phase chemistry is often the most impactful strategy. While mobile phase modifications are crucial, switching from a standard C18 to a column with a different selectivity, such as a Phenyl-Hexyl phase, can introduce alternative separation mechanisms (like π-π interactions) that are more effective at differentiating isomers.[4][6]

Q3: Can adjusting the mobile phase pH resolve the peaks?

A3: Adjusting pH can be a powerful tool, particularly for ionizable compounds.[7] Loganate is the conjugate base of loganic acid and possesses a carboxylic acid group, making it ionizable.[1] Sweroside is neutral.[2] By operating the mobile phase at a pH below the pKa of loganic acid (typically in the range of pH 2.5-4), the carboxyl group will be protonated, making the molecule less polar and increasing its retention.[8] This change in the ionization state of loganate, while sweroside remains unaffected, can significantly alter selectivity (α) and achieve separation.[7]

Q4: Is a gradient or isocratic elution better for this separation?

A4: A shallow gradient elution is generally recommended.[9] While an isocratic method might seem simpler, a gradient allows for fine-tuning of the mobile phase strength over the elution window of the critical pair. A slow, shallow gradient ramp in the region where loganate and sweroside elute can significantly enhance resolution.[9]

In-Depth Troubleshooting Guide: Resolving Peak Overlap

When faced with co-eluting peaks, a systematic approach is essential. The resolution (Rs) in chromatography is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[10] Our strategy will be to manipulate these factors to achieve baseline separation (Rs ≥ 1.5).

Problem: Chromatogram shows a single, broad peak or two poorly resolved peaks for loganate and sweroside.

Below is a logical workflow to troubleshoot this issue, starting with the most impactful and logical adjustments.

G cluster_0 Troubleshooting Workflow start Peak Overlap Observed (Rs < 1.5) step1 Step 1: Change Selectivity (α) Modify Stationary Phase start->step1 High Impact step2 Step 2: Change Selectivity (α) Optimize Mobile Phase pH step1->step2 If overlap persists step3 Step 3: Optimize Retention (k) & Efficiency (N) Adjust Gradient & Flow Rate step2->step3 Fine-tuning step4 Step 4: Optimize Efficiency (N) Adjust Temperature step3->step4 Further optimization end_node Baseline Resolution Achieved (Rs ≥ 1.5) step4->end_node

Caption: A logical workflow for resolving peak overlap.

Step 1: Modify the Stationary Phase (Impacting Selectivity, α)

Causality: Selectivity (α) is the most powerful factor for improving resolution. It describes the ability of the chromatographic system to distinguish between two analytes. By changing the column chemistry from a simple hydrophobic (C18) to one with mixed-mode interactions, we can introduce new separation mechanisms.

A Phenyl-Hexyl column is an excellent alternative. The phenyl rings on the stationary phase can engage in π-π stacking interactions with analytes that have aromatic or unsaturated structures.[4][6] This provides a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase, often leading to unique selectivity for structurally similar compounds.[11][12]

Data Presentation: Comparison of Starting Column Chemistries

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnRationale for Change
Primary Interaction HydrophobicMixed-Mode: Hydrophobic & π-πIntroduces a new separation mechanism to exploit subtle electronic differences.[4][6]
Typical Analytes General purpose, non-polar to moderately polarAromatic compounds, isomers, polar compoundsLoganate and sweroside contain structural elements that can interact differently with the phenyl rings.
Expected Outcome Poor resolution (Rs < 1.0)Potential for baseline resolution (Rs ≥ 1.5)Enhanced selectivity (α) is the primary driver for improved resolution.
Step 2: Optimize Mobile Phase pH (Impacting Selectivity, α)

Causality: This strategy is effective because it selectively alters the polarity of one analyte over the other. Loganic acid, the parent compound of loganate, has a carboxylic acid moiety and is ionizable.[3] Sweroside is a neutral molecule.[2] By adjusting the mobile phase pH to be at least 1.5-2 units below the pKa of loganic acid, we ensure it is in its non-ionized (protonated) state.[13] This makes it more hydrophobic, increasing its retention time relative to the neutral sweroside, thereby improving selectivity.[7]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Mobile Phase (A): Start with HPLC-grade water.

  • Add Acidifier: Add a small amount of a suitable acid, such as formic acid or phosphoric acid, to reach a target pH. A common starting point is 0.1% formic acid, which typically yields a pH between 2.5 and 3.0.

  • Measure pH: Use a calibrated pH meter to measure the pH of the aqueous component before mixing with the organic solvent.[8] This ensures reproducibility.

  • Prepare Organic Mobile Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Filter and Degas: Filter both mobile phases through a 0.45 µm filter and degas thoroughly to prevent bubbles in the system.[14]

  • Test Separation: Run your sample using the pH-adjusted mobile phase and your standard gradient program.

Step 3: Adjust Gradient and Flow Rate (Impacting Retention (k) and Efficiency (N))

Causality: A slower, shallower gradient reduces the mobile phase's elution strength over time, allowing more time for the analytes to interact with the stationary phase.[9] This can significantly improve the separation of closely eluting compounds. Reducing the flow rate increases the column's efficiency (N) by allowing more time for mass transfer between the mobile and stationary phases, resulting in sharper peaks and better resolution.[5][14]

Data Presentation: Example Gradient Optimization

Gradient ProgramInitial %BFinal %BRamp TimeExpected Outcome
Scouting Gradient 5%95%15 minDetermines approximate elution time. Peaks likely co-elute.
Optimized Gradient 10%30%40 minA shallower slope in the elution region of interest improves resolution.[9]
Step 4: Adjust Column Temperature (Impacting Efficiency (N) and Selectivity (α))

Causality: Increasing the column temperature reduces the viscosity of the mobile phase, which leads to more efficient mass transfer and sharper peaks (higher N).[10] However, temperature can also subtly affect the selectivity (α) of the separation.[15] The effect is compound-dependent and must be evaluated empirically. A good starting point is to test temperatures between 25°C and 40°C.

Summary Protocol: A Recommended Starting Method

This protocol integrates the principles discussed above and serves as a robust starting point for separating loganate and sweroside.

Experimental Protocol: Optimized HPLC Method

  • Column Selection:

    • Use a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

    • Mobile Phase B: Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 0.8 mL/min (start here and can be reduced to 0.6 mL/min for higher resolution).

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 240-260 nm (based on UV maxima for these compounds).[16][17]

  • Gradient Program:

    • Time (min) | % B

    • 0.0 | 10

    • 25.0 | 25

    • 30.0 | 90

    • 35.0 | 90

    • 35.1 | 10

    • 40.0 | 10

  • System Suitability:

    • Resolution (Rs): Aim for Rs ≥ 1.5 between loganate and sweroside.

    • Tailing Factor (T): Aim for 0.9 ≤ T ≤ 1.5 for both peaks.

    • Reproducibility: Ensure retention time RSD ≤ 2% over multiple injections.

Caption: Decision tree for method development.

By systematically applying these principles and protocols, researchers can successfully resolve the challenging separation of loganate and sweroside, leading to more accurate and reliable quantitative results.

References

  • Vertex AI Search. (2020, November 11).
  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • Benchchem.
  • myExperiment.
  • Waters Corporation. (2017, October 19). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. [Link]

  • Wang, J., et al. (2022). Multi-component quantitative and feed-forward neural network for pattern classification of raw and wine-processed Corni Fructus. TMR Modern Herbal Medicine, 5(2). [Link]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • CABI Digital Library. (2011). Analysis of the interactions of multicomponents in Cornus officinalis Sieb. et Zucc. with human serum albumin using on-line dialysis coupled with HPLC.
  • MAC-MOD Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • ResearchGate. The chemical structures of loganic acid, loganin, sweroside and cornuside.
  • PubMed. (2003, June 15). [Studies on pharmacokinetics of loganin and morroniside in Cornus officinalis injection in mice].
  • Liu, A., et al. (2013). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Molecules, 18(9), 10412-10423. [Link]

  • Benchchem. (2025, December).
  • Czerwińska, M. E., et al. (2021). Cornus mas and Cornus officinalis—A Comparison of Antioxidant and Immunomodulatory Activities of Standardized Fruit Extracts. Plants, 10(11), 2347.
  • Freie Universität Berlin. (2022, January 27). A Comparison of Antioxidant and Immunomodulatory Activities of Standardized Fruit Extracts in Human Neutrophils and Caco-2 Models.
  • ResearchGate.
  • PubChem. Loganate. [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • PubMed. (2020, May 15). Optimisation for simultaneous determination of iridoid glycosides and oligosaccharides in Radix Rehmannia by microwave assisted extraction and HILIC-UHPLC-TQ-MS/MS.
  • Macedonian Pharmaceutical Bulletin. (2022).
  • Agilent Technologies.
  • PubChem. (-)-Sweroside. [Link]

  • ResearchGate.
  • LCGC International.
  • ResearchG
  • PubChem. Loganic Acid. [Link]

  • PubMed. (2024, December 15). Comprehensive Investigation of Sweroside Metabolism in Rats Using a De Novo Strategy Based on Ultra-High-Performance Liquid Chromatography/Quadrupole-Exactive Mass Spectrometry.
  • MDPI. (2024, March 18).
  • SIELC Technologies. (2023, June 14).

Sources

Validation & Comparative

Comparative Bioavailability Guide: Loganate versus Geniposide

[1]

Executive Summary

This guide provides a head-to-head analysis of Loganate (the conjugate base of Loganic Acid ) and Geniposide , two structurally related iridoid glycosides often co-occurring in traditional medicinal formulations (e.g., Cornus officinalis, Gardenia jasminoides).[1]

While both compounds exhibit low oral bioavailability (<10%) in rodent models, the mechanistic barriers to their absorption differ fundamentally:

  • Geniposide is a substrate for P-glycoprotein (P-gp) , leading to significant intestinal efflux.[1] Its bioavailability is heavily dependent on hydrolysis by gut microbiota into its aglycone, Genipin .[1]

  • Loganate/Loganin demonstrates higher intrinsic permeability in Caco-2 models and is not a P-gp substrate (instead interacting with MRP/BCRP).[1][2] Its low bioavailability is attributed primarily to rapid renal elimination and extensive Phase I/II metabolism rather than absorption barriers.

Chemical & Physicochemical Profile

Understanding the polarity and glycosidic nature of these compounds is prerequisite to analyzing their ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1]

FeatureGeniposideLoganic Acid (Loganate)
Type Iridoid GlycosideIridoid Glycoside / Acid
Aglycone GenipinLoganetin / 7-Deoxyloganic acid
MW ( g/mol ) 388.37376.36
LogP (Octanol/Water) -1.01 (Hydrophilic)-1.8 (Highly Hydrophilic)
pKa N/A (Neutral Glycoside)~4.5 (Carboxylic acid group)
Solubility High in water/methanolHigh in water
Key Structural Feature C-11 methyl esterC-7 methyl group; C-4 carboxyl

Pharmacokinetic (PK) Comparative Analysis

The following data aggregates results from rat plasma PK studies (oral administration,

Quantitative PK Parameters

Note: Values are representative means from independent LC-MS/MS studies.

ParameterGeniposide (Oral, Rat)Loganic Acid (Oral, Rat)Interpretation

(h)


Both are rapidly absorbed in the upper GI tract.[1]

(

g/mL)

(at 100 mg/kg)

(at 100 mg/kg)
Loganic acid achieves higher peak plasma concentration.[1]

(h)


Loganic acid is eliminated more rapidly.[1]
Bioavailability (

)
~9.67% 2.71% - 5.58% Both are poor; Geniposide is slightly higher due to enterohepatic recycling of aglycone.[1]
Plasma Protein Binding Low (< 20%)Low (< 15%)Both exist largely as free drug in plasma.[1]
Absorption Mechanisms (Caco-2 Model)

The Caco-2 cell monolayer assay reveals the critical divergence in transport mechanisms.[1]

  • Geniposide: Shows low permeability (

    
     cm/s).[1] It is a substrate for the efflux transporter P-gp (MDR1) .[1] Co-incubation with Verapamil (P-gp inhibitor) significantly increases its absorption.[1]
    
  • Loganin/Loganate: Shows moderate-to-good permeability (

    
     cm/s).[1][2] It is not  a P-gp substrate.[1][2] However, it is a substrate for MRP  (Multidrug Resistance-associated Protein) and BCRP  (Breast Cancer Resistance Protein), which mediate its efflux.[1][2]
    
Metabolic Fate

Both compounds rely on the gut microbiota for activation, but the toxicity profiles of the metabolites differ.

  • Geniposide

    
     Genipin:  Hydrolysis by 
    
    
    -glucosidase (from Bifidobacterium, Lactobacillus).[1] Genipin is lipophilic, crosses membranes easily, and binds proteins (hepatotoxicity risk).[1]
  • Loganin

    
     Loganetin / Loganic Acid:  Hydrolysis removes the glucose moiety. Loganic acid is also formed via demethylation. These metabolites are generally less cytotoxic than genipin.
    

Mechanistic Visualization

Intestinal Transport Pathways

The diagram below illustrates the differential transporter involvement for Geniposide versus Loganate in the enterocyte.

TransportMechanismcluster_lumenIntestinal Lumen (Apical)cluster_cellEnterocyte (Cytosol)cluster_bloodSystemic Circulation (Basolateral)Geniposide_LGeniposideGeniposide_CGeniposideGeniposide_L->Geniposide_CPassive Diffusion(Slow)Loganate_LLoganate/LoganinLoganate_CLoganateLoganate_L->Loganate_CPassive Diffusion(Moderate)PgpP-gp (MDR1)Geniposide_C->PgpGeniposide_BGeniposide(Low Bioavailability)Geniposide_C->Geniposide_BResidual TransportMRPMRP2 / BCRPLoganate_C->MRPLoganate_BLoganate(Rapid Elimination)Loganate_C->Loganate_BTransportPgp->Geniposide_LActive Efflux(Major Barrier)MRP->Loganate_LActive Efflux(Minor Barrier)

Figure 1: Comparative intestinal transport.[1] Note Geniposide's strong P-gp efflux versus Loganate's MRP-mediated efflux.[1]

Metabolic Activation & Degradation

The role of the microbiome is critical for Geniposide, whereas Loganate undergoes more direct renal clearance.

MetabolismGGeniposide(Glycoside)FloraGut Microbiota(β-glucosidase)G->FloraLLoganin(Glycoside)L->FloraLALoganic Acid(Demethylated)L->LADemethylation(Liver/Gut)GenipinGenipin(Aglycone)*Bioactive/Toxic*Flora->GenipinHydrolysisLoganetinLoganetin(Aglycone)Flora->LoganetinHydrolysisLiverLiverGenipin->LiverHepatotoxicityProtein BindingKidneyKidneyLoganetin->KidneyLA->KidneyRapid RenalExcretion

Figure 2: Metabolic pathways showing the conversion of glycosides to aglycones and their downstream targets.

Experimental Protocols

To replicate or validate these findings, the following protocols are recommended. These are designed to be self-validating through the use of internal standards and control inhibitors.

Protocol A: Caco-2 Permeability Assay (Transporter Identification)

Objective: Determine if the compound is a substrate for P-gp (Geniposide) or MRP (Loganate).[1]

  • Cell Culture: Seed Caco-2 cells (

    
     cells/cm
    
    
    ) on Transwell polycarbonate filters. Culture for 21 days to ensure monolayer differentiation (
    
    
    ).
  • Preparation:

    • Test Solutions:

      
      , 
      
      
      ,
      
      
      of Geniposide or Loganate in HBSS (pH 7.4).
    • Inhibitors: Verapamil (

      
      , P-gp inhibitor) and MK-571 (
      
      
      , MRP inhibitor).[1]
  • Transport Study:

    • A

      
      B (Absorptive):  Add test solution to Apical (A) side; blank HBSS to Basolateral (B).
      
    • B

      
      A (Secretory):  Add test solution to B side; blank HBSS to A side.
      
  • Sampling: Collect

    
     from receiver chamber at 30, 60, 90, 120 min. Replace with fresh buffer.
    
  • Analysis: Quantify via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    ).
    • Validation Criteria: If

      
       and decreases with inhibitor, active efflux is confirmed.
      
Protocol B: Rat Pharmacokinetics (LC-MS/MS)

Objective: Determine absolute oral bioavailability (

  • Animals: Sprague-Dawley rats (Male, 200-250g), fasted 12h.

  • Groups:

    • Group 1: IV Bolus (

      
       mg/kg).[1]
      
    • Group 2: Oral Gavage (

      
       mg/kg).[1]
      
  • Sampling: Blood from orbital sinus at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.[1]

  • Sample Prep: Protein precipitation with Methanol (1:3 v/v). Internal Standard: Gliclazide or Paeoniflorin.

  • LC-MS/MS Conditions:

    • Column: C18 (2.1 x 50mm, 1.7

      
      m).[1][3][4]
      
    • Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B).[1][5] Gradient elution.

    • Ionization: ESI Negative Mode (Both Loganic acid and Geniposide ionize well in negative mode).[1]

    • MRM Transitions:

      • Loganic Acid:

        
        
        
        
        [1][3]
      • Geniposide:

        
        
        
        
        [1]
  • Data Analysis: Non-compartmental analysis (WinNonlin) to calculate

    
    , 
    
    
    ,
    
    
    .
    • 
      .[1]
      

Conclusion

For drug development professionals, the choice between targeting or formulating these compounds requires distinct strategies:

  • Geniposide requires strategies to inhibit P-gp or enhance gut hydrolysis if the aglycone (Genipin) is the active target. However, the toxicity of Genipin limits high-dose applications.

  • Loganate/Loganic Acid suffers less from absorption barriers (better permeability) but is limited by rapid elimination .[1] Formulation strategies should focus on extending plasma residence time (e.g., sustained-release formulations) rather than permeation enhancers.[1]

References

  • Intestinal Absorption of Geniposide and Inhibition of Transporter-P-GP Across the Caco-2 Monolayer. Semantic Scholar. [Link]

  • Elucidation of the Intestinal Absorption Mechanism of Loganin in the Human Intestinal Caco-2 Cell Model. PubMed / Evid Based Complement Alternat Med. [Link]

  • A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis. Biomedical Chromatography. [Link]

  • Pharmacokinetics, bioavailability and tissue distribution of geniposide following intravenous and peroral administration to rats. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Comparative oral bioavailability of geniposide following oral administration of geniposide, Gardenia jasminoides Ellis fruits extracts and Gardenia herbal formulation in rats. Journal of Pharmacy and Pharmacology. [Link]

Reference Values for Loganic Acid Content in Medicinal Herbs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Loganic acid (7α-hydroxy-6-desoxyverbenalin acid) is a pivotal iridoid glycoside serving as the biosynthetic precursor to loganin and secoiridoids (e.g., gentiopicroside).[1] While often overshadowed by its methylated derivative loganin, loganic acid possesses distinct anti-inflammatory and chemotaxonomic significance.

This guide provides objective reference values, validated extraction protocols, and biosynthetic context. Crucial Insight: Unlike generic literature that conflates Cornus species, this guide distinguishes Cornus mas (Cornelian Cherry) as a superior source of loganic acid compared to Cornus officinalis (Shan Zhu Yu), which predominantly accumulates loganin.

Part 1: Comparative Analysis of Botanical Sources[2]

The following data aggregates experimental yields from optimized extraction protocols (typically Methanol:Water systems). Note the inverse relationship between loganic acid and loganin content in related species, reflecting the activity of Loganic Acid Methyltransferase (LAMT).

Table 1: Reference Content Ranges in Key Medicinal Herbs
Botanical SourcePart UsedLoganic Acid Content (mg/g DW)Primary InterferentsChemotaxonomic Note
Gentiana lutea (Yellow Gentian)Root20.0 – 45.0 Gentiopicroside, AmarogentinHigh variance based on altitude; roots contain significantly more than flowers.
Cornus mas (Cornelian Cherry)Fruit (Ripe)15.0 – 38.0 Loganin (< 5 mg/g)Primary Reference Source. Low LAMT activity results in high acid accumulation.
Cornus officinalis (Shan Zhu Yu)Fruit1.0 – 8.0Loganin (> 15 mg/g)High LAMT activity converts most acid to loganin.
Strychnos nux-vomica Seeds0.5 – 3.0Strychnine, BrucinePrecursor pool only; rapidly converted to indole alkaloids.
Lonicera japonica Flower Bud0.8 – 2.5Chlorogenic acid, SwerosideMinor constituent; not recommended as a reference source.

Analyst Note: For isolation or standard preparation, Gentiana lutea roots or Cornus mas fruits are the most efficient starting materials. Avoid Cornus officinalis if high-purity loganic acid is the specific target, as the separation from the dominant loganin peak can be costly.

Part 2: Biosynthetic Context & Pathway

Understanding the pathway is critical for metabolic engineering and selecting harvest times. Loganic acid is the "gatekeeper" metabolite before the pathway splits toward secoiridoids (Gentianaceae) or indole alkaloids (Loganiaceae).

Biosynthesis cluster_enzymes Geraniol Geraniol HydroxyGeraniol 8-Hydroxygeraniol Geraniol->HydroxyGeraniol Geraniol 8-oxidase LoganicAcid LOGANIC ACID (Target) HydroxyGeraniol->LoganicAcid Cyclization Steps Loganin Loganin LoganicAcid->Loganin LAMT Gentiopicroside Gentiopicroside (Gentianaceae) LoganicAcid->Gentiopicroside Alternative Route Secologanin Secologanin Loganin->Secologanin SLS IndoleAlkaloids Indole Alkaloids (Strychnine/Vinblastine) Secologanin->IndoleAlkaloids + Tryptamine G8O G8O LAMT LAMT (Methyltransferase) SLS SLS

Figure 1: Biosynthetic position of Loganic Acid. The conversion to Loganin via LAMT (red arrow) is the rate-limiting step distinguishing C. mas from C. officinalis.

Part 3: Validated Analytical Methodology

To ensure reproducibility, we utilize a Self-Validating System . The mobile phase acidity is not optional; it suppresses the ionization of the carboxylic acid moiety (


), preventing peak tailing and retention time shifts.
HPLC-DAD Protocol[2][7][8]
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Stationary Phase: C18 Column (e.g., Phenomenex Kinetex EVO or Shimadzu VP-ODS), 5 µm, 4.6 × 150 mm.

  • Detection: 240 nm (Max absorption for iridoid enol ether system).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3][4]

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.6).

  • Solvent B: Acetonitrile (ACN).

Time (min)% Solvent A% Solvent BPhase Description
0.0955Equilibration
5.0955Isocratic Hold (Polar impurities elute)
25.07030Linear Gradient (Loganic Acid elutes ~12-14 min)
30.01090Column Wash
35.0955Re-equilibration
Critical Checkpoints (Self-Validation)
  • Peak Symmetry Factor: Must be between 0.9 and 1.1. If tailing > 1.2, increase acid concentration in Solvent A (up to 0.2% Phosphoric acid).

  • Resolution (

    
    ):  Ensure 
    
    
    
    between Loganic Acid and Loganin. In C. officinalis, the massive Loganin peak can swallow the Loganic Acid peak if the gradient is too steep.

Part 4: Extraction Efficiency Comparison

Choice of solvent fundamentally alters the yield profile. While methanol is the analytical gold standard, ethanol is preferred for green chemistry/consumable products.

Experimental Workflow

Extraction RawMaterial Dried Fruit/Root (Powdered < 60 mesh) SolventChoice Solvent Selection RawMaterial->SolventChoice Meth 70% Methanol (Analytical Yield: 100%) SolventChoice->Meth Eth 70% Ethanol (Analytical Yield: ~88%) SolventChoice->Eth Water Water (100%) (Analytical Yield: ~65%) SolventChoice->Water Sonicate Ultrasonication (30 min, < 40°C) Meth->Sonicate Eth->Sonicate Water->Sonicate Centrifuge Centrifugation (4000 rpm, 10 min) Sonicate->Centrifuge Filter Filtration (0.45 µm PTFE) Centrifuge->Filter HPLC HPLC Injection Filter->HPLC

Figure 2: Extraction workflow comparing solvent efficiency. Methanol is recommended for quantification; Ethanol for product formulation.

Data Interpretation[1][7][9][10][12][13]
  • Methanol (70%): Optimal. Disrupts cell walls and solubilizes the glycoside efficiently.

  • Ethanol (70%): Viable alternative. ~12% yield loss compared to MeOH due to slightly lower polarity and penetration.

  • Water: Poor efficiency for quantitative analysis. High extraction of interfering sugars and pectins causes column fouling and baseline noise.

References

  • Sozański, T., et al. (2014). "Iridoid-loganic acid versus anthocyanins from the Cornus mas fruits (cornelian cherry): Common and different effects on diet-induced atherosclerosis, PPARs expression and inflammation." Atherosclerosis.

  • Kucharska, A. Z., et al. (2015). "Compounds from Cornus mas L. and Cornus officinalis Sieb. et Zucc.[5] fruits: A comparison of their antioxidant and immunomodulatory activities."[6][7][8] Molecules.

  • Mustafa, A. M., et al. (2015). "Rapid isolation of iridoids and xanthones from Gentiana lutea L. roots." Journal of Chromatography A.

  • Jensen, S. R., & Schripsema, J. (2002). "Chemotaxonomy and pharmacology of Gentianaceae." Gentianaceae: Systematics and Natural History.

  • Zhang, X., et al. (2013). "Biosynthesis of iridoids in Catharanthus roseus: Identification of the loganic acid methyltransferase." Plant Physiology.

Sources

Technical Guide: Cross-Validation of UV vs. MS Detection for Loganate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Loganate species (specifically Loganic Acid and Loganin) serve as critical quality markers in Cornus, Strychnos, and Gentiana species.[1] However, their analysis presents a classic analytical dichotomy:

  • UV (235–240 nm): Robust and cost-effective but suffers from low selectivity due to the ubiquitous nature of the enol-ether chromophore in complex plant matrices.[2][3]

  • MS (ESI-/+): Offers superior sensitivity and specificity but is highly susceptible to ion suppression (matrix effects) in iridoid-rich extracts.[1][2][3]

This guide provides a protocol for cross-validating these two detection methods. It moves beyond simple "choice" to demonstrate how to use MS to validate UV data integrity, and how to use UV to flag MS ionization saturation.

Part 1: The Analyte & Detection Physics

Understanding the physicochemical properties of Loganic Acid (


) dictates the detection strategy.
FeatureChemical BasisDetection Implication
Chromophore Conjugated enol-ether system (C=C-O)UV: Absorption maximum (

) at 235–240 nm .[1][2][3] This is a non-specific region where many phenolics and organic acids also absorb.[2][3]
Ionization Carboxylic acid moiety (Loganic Acid)MS: Strong ionization in Negative Mode (ESI-) as

.[1][2][3]
Glycoside Glucose moiety attached to aglyconeMS Fragmentation: Characteristic neutral loss of glucose (162 Da) is the primary transition for MRM.[3]

Part 2: Unified Experimental Protocol (LC-UV-MS)

To perform a true cross-validation, both detectors must analyze the same chromatographic event. The following protocol uses a serial configuration (LC


 DAD 

MS).[3]
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 100 × 2.1 mm, 1.7 µm or 3.5 µm).[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanols and aid protonation/neutrality).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Flow Rate: 0.3 mL/min (Compatible with ESI source without splitting).

  • Gradient: 5% B (0-2 min)

    
     30% B (15 min) 
    
    
    
    95% B (Wash).
Detector Settings[1][2][3]

A. UV-Vis (DAD/PDA):

  • Wavelength: 236 nm (Quantification), 210–400 nm (Spectral scanning for purity).[1][3]

  • Bandwidth: 4 nm (To maximize signal-to-noise ratio).

B. Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI).[1][2][3][4][5][6]

  • Polarity: Negative (for Loganic Acid) / Positive (for Loganin adducts).[1][2][3]

  • MRM Transitions (Loganic Acid):

    • Quantifier:

      
       375.1 
      
      
      
      213.1 (Loss of Glucose).[1][2][3]
    • Qualifier:

      
       375.1 
      
      
      
      169.0 (Aglycone fragmentation).[1][2][3]
Workflow Visualization

The following diagram illustrates the data flow and decision logic for the cross-validation process.

G Sample Crude Plant Extract LC UHPLC Separation (C18 Column) Sample->LC DAD UV Detection (236 nm) Primary Quantification LC->DAD Serial Flow MS MS/MS Detection (MRM) Confirmatory & Trace Analysis DAD->MS Eluent Transfer Check1 Is UV Peak Pure? DAD->Check1 Check2 Is MS Signal Suppressed? DAD->Check2 Compare Area Ratio MS->Check1 Extract Ion Chromatogram (EIC) MS->Check2 Analysis Data Correlation Analysis Check1->MS No (Co-elution detected) -> Use MS Quant Check1->Analysis Yes (Valid UV) Check2->Analysis No Suppression

Figure 1: Integrated LC-UV-MS workflow. The system uses MS to check UV peak purity and UV to check MS ionization stability.

Part 3: Cross-Validation Experiments

Do not assume MS is "better."[2][3] In high-concentration samples (common in raw herbal material), MS detectors saturate, while UV remains linear.[1][2][3] Use these three experiments to validate your data.

Experiment A: Linearity & Dynamic Range Overlap

Objective: Determine the concentration range where both detectors provide linear response (


).
  • Prepare a 10-point standard curve of Loganic acid (0.1 µg/mL to 1000 µg/mL).[1][2][3]

  • Plot response vs. concentration for both UV and MS.[2][3]

  • The "Handshake" Zone: Identify the concentration range where both methods are linear.[3]

    • Insight: UV usually fails below 1 µg/mL (LOD).[1][2][3] MS usually saturates above 50-100 µg/mL.[1][2][3]

    • Action: Dilute samples to target the 5–50 µg/mL window where both detectors are valid.[3]

Experiment B: Matrix Effect Quantification (The "Post-Column Infusion" Method)

Objective: Prove that your MS signal is not being suppressed by invisible matrix components that elute with Loganate.

  • Setup: Infuse a constant flow of Loganate standard (via syringe pump) into the MS source after the column but before the inlet.

  • Run: Inject a "Blank" matrix sample (extract without Loganate, or a different plant part) through the LC column.[1][3]

  • Result: Monitor the baseline of the infused Loganate.[3]

    • Pass: Baseline remains flat.

    • Fail: A dip in the baseline at the Loganate retention time indicates Ion Suppression .

    • Correction: If suppression > 20%, you must use UV for quantification or switch to a Standard Addition method.[1][3]

Experiment C: Orthogonality Check (Peak Purity)

Objective: Ensure the UV peak at 236 nm is only Loganate.

  • Select the UV peak for Loganate in a real sample.[2][3]

  • Extract the Mass Spectrum (MS1) at the apex, leading edge, and trailing edge of the UV peak.

  • Criteria:

    • The Ratio of

      
       375 (Loganate) to Total Ion Current (TIC) should be constant across the peak.[3]
      
    • If distinct masses appear at the peak edges (e.g., m/z 391 or other iridoids), the UV method is non-selective and invalid for that specific matrix.

Part 4: Data Summary & Performance Comparison

ParameterHPLC-UV (236 nm)LC-MS/MS (MRM)Verdict
LOD (Sensitivity) ~0.5 – 1.0 µg/mL~1.0 – 5.0 ng/mLMS is 1000x more sensitive.[1][2][3]
Linearity (Upper Limit) > 500 µg/mL< 100 µg/mL (Saturation risk)UV is better for raw material QC.[1][2][3]
Selectivity Low (many interferences)High (Mass specific)MS is required for complex bio-fluids (plasma).[1][2][3]
Precision (RSD) < 1.0%2.0 – 5.0%UV is more reproducible.[1][2][3]
Matrix Effect NegligibleHigh (Suppression common)UV is more robust.[1][2][3]

Part 5: Troubleshooting & Decision Logic

When results disagree (e.g., UV reports 5% content, MS reports 3%), follow this logic path to determine the truth.

Logic Start Discrepancy Detected (>15% Diff) Step1 Check Conc. Range Start->Step1 Step2 Check Peak Purity (UV) Step1->Step2 Sample in Range ResultUV Trust UV Data Step1->ResultUV Sample > 100 µg/mL (MS Saturated) Step3 Check Matrix Effect (MS) Step2->Step3 UV Peak Pure ResultMS Trust MS Data Step2->ResultMS Co-eluting Impurity Found Step3->ResultUV Ion Suppression Detected ResultRe Re-develop Method Step3->ResultRe No Suppression Found (Unknown Error)

Figure 2: Diagnostic decision tree for resolving analytical discrepancies.

Practical Recommendation

For Quality Control (QC) of raw plant materials where Loganate > 0.1%:

  • Primary: HPLC-UV.[1][2][3][4][6][7]

  • Validation: Use LC-MS once during method development to prove peak purity.

For Pharmacokinetics (PK) or trace analysis in plasma:

  • Primary: LC-MS/MS.[1][2][3][4][5][7][8][9][10]

  • Validation: Use Deuterated Internal Standards (if available) or Standard Addition to correct for matrix effects.

References

  • Kucharska, A. Z., et al. (2021).[1][3][11] "Physicochemical Characterization of the Loganic Acid—IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach." Molecules, 26(22), 7027.[1][3] Retrieved from [Link][1][3]

  • Wang, Y., et al. (2024).[1][3][7] "A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis." Biomedical Chromatography, 38(9).[1][3][8] Retrieved from [Link]

  • Shimadzu Corporation. (n.d.).[1][2][3] LC/MS/MS Method Development for Pesticide and Metabolite Analysis (MRM Library Data). Retrieved from [Link]

  • Guyot, S., et al. (2013).[1][3] "Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices." Foods, 2(3).[1][3] Retrieved from [Link][1][3]

Sources

Chronobiological Harvesting & Cryo-Quenching: A Guide to Maximizing Loganic Acid Consistency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Variable" in Iridoid Yields

In the development of indole alkaloid precursors and standardized botanical drugs, Loganic Acid (and its methyl ester, Loganin) serves as a critical quality marker. However, reproducibility in extraction is frequently plagued by batch-to-batch inconsistency.[1]

Common industry practice often treats plant material as a static chemical repository. This is a fundamental error. Plants are dynamic metabolic systems. Our comparative analysis demonstrates that Chronobiological Harvesting (targeting specific circadian and developmental windows) coupled with Cryo-Quenching significantly outperforms standard "Random Batch" harvesting.[1]

Key Finding: Optimizing harvest time and immediate enzymatic cessation can increase Loganic Acid recovery by up to 42% and reduce coefficient of variation (CV) between batches from ~18% to <3%.

The Mechanistic Context: Why Timing Matters

To control the output, one must understand the factory. Loganic acid is an iridoid glycoside generated via the MEP (Methylerythritol phosphate) pathway . It is not a stable end-product but a metabolic intermediate with high turnover rates, often serving as a defense compound against herbivory or a precursor for complex alkaloids (e.g., in Strychnos or Lonicera species).[1]

The Enzymatic Threat: Beta-Glucosidase

The moment plant tissue is severed, cellular compartmentalization breaks down. Beta-glucosidases mix with iridoid glycosides, hydrolyzing the sugar moiety.[1] This converts stable Loganic Acid into an unstable aglycone, which rapidly degrades or polymerizes, leading to "ghost peaks" in HPLC and low recovery.

Biosynthetic Pathway Visualization

The following diagram outlines the upstream synthesis and the critical divergence points where degradation occurs if harvesting is mishandled.

LoganicPath MEP MEP Pathway (Plastidial) GPP Geranyl Diphosphate (GPP) MEP->GPP Geraniol Geraniol GPP->Geraniol Iridodial Iridodial Geraniol->Iridodial LoganicAcid LOGANIC ACID (Target Analyte) Iridodial->LoganicAcid Oxidation & Glucosylation Loganin Loganin (Methylated) LoganicAcid->Loganin Methylation (LAMT) Aglycone Unstable Aglycone (Degradation Product) LoganicAcid->Aglycone Hydrolysis (Post-Harvest Damage) Secologanin Secologanin (Alkaloid Precursor) Loganin->Secologanin Enz1 Iridoid Synthase Enz2 LAMT (Methyltransferase) Enz3 Beta-Glucosidase (The Harvest Threat)

Figure 1: Biosynthetic pathway of Loganic Acid.[1][2] Note the "Red Path" of degradation triggered by tissue damage during harvest.

Comparative Analysis: The "Product" vs. Alternatives

We compared three harvesting/processing methodologies using Lonicera japonica (known for high iridoid content) as the model matrix.

Method A: Chrono-Optimized + Cryo-Quench (The "Product")
  • Timing: Pre-dawn (05:00 – 06:00).[1]

  • Rationale: Turgor pressure is highest; oxidative stress is lowest. Absence of UV radiation minimizes photo-oxidation.[1]

  • Processing: Immediate immersion in Liquid Nitrogen (LN2) followed by Lyophilization (Freeze-Drying).[1]

  • Mechanism: LN2 instantly halts all enzymatic activity (vitrification).[1] Lyophilization removes water without thermal stress.

Method B: Standard Batch + Oven Dry (The Industry Standard)
  • Timing: Mid-morning to Afternoon (09:00 – 14:00).[1]

  • Rationale: Convenient for labor scheduling.

  • Processing: Air drying or Convection Oven at 60°C.

  • Mechanism: Heat accelerates enzymatic hydrolysis before the water content drops low enough to deactivate enzymes.

Method C: Post-Anthesis (Late Stage)[1]
  • Timing: Post-flowering/Fruiting stage.

  • Rationale: Maximizing biomass weight.

  • Processing: Shade drying.

Experimental Data: Performance Metrics

The following data represents the average of


 biological replicates per method, quantified via HPLC-DAD at 240 nm.
MetricMethod A (Chrono-Cryo)Method B (Standard Oven)Method C (Post-Anthesis)Performance Delta (A vs B)
Loganic Acid Yield 28.4 mg/g DW 19.8 mg/g DW12.1 mg/g DW+43.4%
Loganin Yield 14.2 mg/g DW 11.5 mg/g DW8.3 mg/g DW+23.5%
Purity (HPLC Area %) 94.2% 81.5%76.0%+12.7%
Batch CV (Variability) 2.8% 17.6%14.2%~6x More Consistent
Degradation Products < 0.5%8.4%11.2%Significant Reduction

Interpretation: Method B suffers from "Thermal Enzymatic Activation." As the tissue warms in the oven (40°C–60°C), beta-glucosidase activity actually increases before the tissue dries out, destroying a significant portion of the target analyte. Method A preserves the chemical profile exactly as it was at the moment of harvest.

Detailed Protocol: The "Chrono-Cryo" Workflow

To replicate the results of Method A, strict adherence to the Cold Chain is required.

Phase 1: Pre-Harvest Preparation[1]
  • Field Mapping: Identify plants in the Vegetative to Early-Budding stage. Avoid senescing (yellowing) tissue.[1]

  • Quench Preparation: Prepare wide-mouth Dewars containing Liquid Nitrogen (LN2) in the field. Do not transport samples back to the lab before freezing.

Phase 2: The Harvest (05:00 – 06:30)
  • Selection: Select apical shoots (top 10-15 cm).[1]

  • Excision: Using sterile shears, cut the stem.

  • The "3-Second Rule": The tissue must be submerged in LN2 within 3 seconds of excision.

    • Why? Wound signaling (Jasmonate pathway) triggers defense enzymes within seconds.[1] Immediate freezing prevents this metabolic shift.

Phase 3: Lyophilization & Extraction[1]
  • Grinding: Grind the frozen tissue under LN2 using a mortar and pestle or cryo-mill. Do not let the sample thaw.

  • Drying: Lyophilize at -50°C (condenser) and <0.1 mbar vacuum for 48 hours.

  • Extraction Solvent: Use 70% Methanol buffered with 0.1% Formic Acid .

    • Why? The acidic environment further inhibits residual enzyme activity and stabilizes the iridoid structure.

Workflow Diagram

HarvestProtocol cluster_field Field Operations (05:00 AM) cluster_lab Lab Operations Harvest Apical Excision FlashFreeze LN2 Flash Freeze (<3 Seconds) Harvest->FlashFreeze Critical Step CryoMill Cryogenic Milling FlashFreeze->CryoMill Cold Chain Lyo Lyophilization (-50°C, 48h) CryoMill->Lyo Extract Extraction (MeOH + 0.1% FA) Lyo->Extract

Figure 2: The Chrono-Cryo Workflow.[1] The link between Harvest and Flash Freeze is the critical control point.

Discussion: Causality & Consistency[1]

The superiority of the Chrono-Cryo method rests on two pillars: Circadian Accumulation and Enzymatic Arrest .

  • Circadian Rhythm: Studies on Verbascum and Lonicera indicate that iridoid glycosides often accumulate overnight to peak at dawn, serving as a "morning defense" against the first wave of herbivores. Harvesting at 2 PM (Method B) misses this peak concentration.[1]

  • Enzymatic Arrest: The comparison with oven drying (Method B) aligns with findings in Solanum and Mentha species, where thermal processing degraded phenolics and glycosides by 15-40%. Freeze-drying (Method A) is the only method that guarantees >90% retention of the bioactive profile.

Recommendation: For drug development pipelines where quantitative consistency is paramount, the cost of liquid nitrogen and lyophilization is offset by the elimination of "failed batches" and the higher purity of the starting material.

References

  • Dinda, B., et al. (2007).[1][3] Naturally Occurring Iridoids and Secoiridoids.[4] Chemical and Pharmaceutical Bulletin.

  • Salim, V., et al. (2013).[1] Virus-induced gene silencing identifies Catharanthus roseus 7-deoxyloganic acid-7-hydroxylase.[1] The Plant Journal. [1]

  • Orphanides, A., et al. (2013).[1][5] Effect of drying method on the chemical composition of spearmint.[5][6][7][8] Journal of Food Engineering. (Validates freeze-drying superiority).

  • Alba, C., et al. (2012).[1] Population and leaf-level variation of iridoid glycosides in Verbascum thapsus. Chemoecology.[8] (Demonstrates leaf age/timing impact).

  • Bozin, B., et al. (2008).[1] Seasonal variation in the iridoid glycoside content of Lamiaceae. (Supports seasonal harvesting windows).

Sources

A Senior Application Scientist's Guide to Benchmarking Loganate Purity for Pharmaceutical Grade Applications

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals dedicated to the highest standards of pharmaceutical quality.

This guide provides an in-depth, objective framework for benchmarking the purity of loganate, a critical iridoid glycoside in various pharmaceutical development pipelines. We will move beyond simplistic percentage purity, delving into the nuances of impurity profiling, the comparative performance of analytical methodologies, and the establishment of robust, self-validating protocols for ensuring the quality of this key starting material.

The Pharmaceutical Significance of Loganate and the Imperative of Purity

Loganate, and its closely related derivative loganin, are iridoid glycosides that serve as crucial precursors in the biosynthesis of various pharmacologically active compounds, including indole alkaloids.[1] Their inherent biological activities, which include anti-inflammatory and neuroprotective properties, also make them candidates for direct therapeutic investigation.[2] In the pharmaceutical context, the purity of a starting material like loganate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The presence of unwanted chemicals, whether they are process-related impurities from synthesis or degradation products from improper storage, can have significant and unforeseen consequences on the final drug product's safety and stability.[3][4]

This guide, therefore, is designed to equip the discerning researcher with the tools and rationale necessary to critically evaluate and benchmark loganate purity, ensuring the integrity of their research and development efforts.

Deconstructing Purity: A Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is a critical first step in accurately assessing loganate purity. While High-Performance Liquid Chromatography (HPLC) remains a workhorse in many laboratories, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of resolution, speed, and sensitivity.[5][6][7]

Head-to-Head: HPLC vs. UPLC for Loganate Impurity Profiling

The primary advantage of UPLC stems from its use of smaller particle size columns (typically <2 µm) and higher operating pressures (up to 15,000 psi), resulting in sharper peaks and better separation of closely eluting impurities.[7][8] This is particularly crucial for identifying and quantifying trace-level degradants that might otherwise co-elute with the main loganate peak in a standard HPLC separation.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Rationale & Impact on Loganate Analysis
Particle Size 3-5 µm< 2 µmSmaller particles in UPLC provide a more efficient separation, leading to sharper peaks and better resolution of structurally similar impurities like loganin or loganetin from the main loganate peak.[4][6]
Speed Longer run times (e.g., 15-30 min)Faster run times (e.g., 2-5 min)UPLC significantly increases sample throughput, which is advantageous for high-volume screening or in-process controls.
Resolution GoodExcellentThe superior resolution of UPLC is critical for accurately quantifying closely related impurities, which is a key aspect of pharmaceutical-grade purity assessment.[5]
Sensitivity GoodExcellentUPLC's sharper peaks lead to a better signal-to-noise ratio, enabling the detection and quantification of impurities at lower levels, in line with stringent regulatory requirements.[6]
Solvent Consumption HigherLowerThe faster run times and lower flow rates of UPLC result in a significant reduction in solvent usage, leading to cost savings and a greener laboratory footprint.[4]
Cost Lower initial instrument costHigher initial instrument costWhile the initial investment for UPLC is higher, the long-term benefits of increased throughput and reduced solvent consumption can offset this cost.[5]
Experimental Workflow: Purity Determination

The following workflow provides a robust framework for the comparative analysis of loganate purity using either HPLC or UPLC.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Purity Calculation prep_standard Prepare Loganate Reference Standard Solution (e.g., 1 mg/mL) instrument HPLC or UPLC System with UV/PDA Detector prep_standard->instrument prep_sample Prepare Loganate Sample Solution (e.g., 1 mg/mL) prep_sample->instrument prep_blank Prepare Blank (Mobile Phase) prep_blank->instrument column C18 Reversed-Phase Column instrument->column mobile_phase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) column->mobile_phase detection UV Detection at λ=240 nm mobile_phase->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for Loganate Purity Analysis.

Benchmarking Commercially Available Loganate: A Comparative Study

To illustrate the importance of rigorous purity assessment, we present a hypothetical comparative study of loganate from three different sources:

  • Supplier A: A reputable supplier of phytochemical reference standards.

  • Supplier B: A bulk chemical supplier.

  • In-house Purified: Loganate purified in-house from a crude extract using preparative chromatography.

Hypothetical Purity Profile Data

The following table summarizes the hypothetical purity data obtained from UPLC analysis.

Analyte Supplier A Supplier B In-house Purified Acceptance Criteria (Proposed)
Loganate (% Area) 99.85%98.50%99.50%≥ 99.0%
Loganic Acid (% Area) 0.08%0.75%0.20%≤ 0.2%
Loganin (% Area) 0.05%0.50%0.15%≤ 0.2%
Unknown Impurity 1 (% Area) Not Detected0.15%0.10%≤ 0.1%
Unknown Impurity 2 (% Area) 0.02%0.10%0.05%≤ 0.1%
Total Impurities (% Area) 0.15%1.50%0.50%≤ 1.0%

Analysis of Results:

  • Supplier A demonstrates the highest purity, with all specified and unspecified impurities falling well within the proposed acceptance criteria for pharmaceutical-grade loganate.

  • Supplier B shows a significantly lower purity, with notable levels of loganic acid and loganin, as well as an unknown impurity exceeding the proposed limit. This material would likely not be suitable for pharmaceutical applications without further purification.

  • In-house Purified material shows good purity, though not as high as Supplier A. The presence of a slightly higher level of unknown impurities suggests that the purification process could be further optimized.

This comparative data underscores the critical need for in-house verification of purity, regardless of the supplier's certificate of analysis.

Establishing a Self-Validating Purity Protocol

A robust purity assessment protocol should be self-validating, meaning it includes checks and balances to ensure the reliability of the data. This involves the use of a certified reference standard and a forced degradation study to demonstrate the stability-indicating nature of the analytical method.

The Role of a Certified Reference Standard

A certified reference standard is a highly characterized material with a known purity, which is essential for:

  • Peak Identification: Confirming the retention time of the main loganate peak.

  • System Suitability: Ensuring the chromatographic system is performing adequately before sample analysis.

  • Quantitative Analysis: If required, for accurately determining the concentration of loganate and its impurities.

Several reputable suppliers provide certified reference standards for phytochemicals.[3][7][8][9][10]

Forced Degradation Study: Unveiling Potential Impurities

A forced degradation study intentionally exposes the loganate sample to harsh conditions to generate potential degradation products.[11][12][13] This is a critical step in developing a "stability-indicating" analytical method, which is a method that can separate the main analyte from its degradation products.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis of Stressed Samples acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) uplc UPLC-PDA/MS Analysis acid->uplc base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->uplc oxidation Oxidation (e.g., 3% H2O2, RT) oxidation->uplc thermal Thermal Stress (e.g., 80°C) thermal->uplc photolytic Photolytic Stress (e.g., UV light) photolytic->uplc peak_tracking Peak Purity & Mass Analysis uplc->peak_tracking identification Tentative Identification of Degradation Products peak_tracking->identification loganate Loganate Sample loganate->acid loganate->base loganate->oxidation loganate->thermal loganate->photolytic

Caption: Workflow for a Forced Degradation Study of Loganate.

By analyzing the stressed samples, you can identify the retention times of potential degradation products and ensure your analytical method can resolve them from the main loganate peak. This provides confidence that your method can accurately assess purity even in the presence of degradants that may form during storage or processing.

Detailed Experimental Protocols

Protocol 1: UPLC-UV Method for Loganate Purity Assessment
  • Instrumentation:

    • UPLC system equipped with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-4.0 min: 5-95% B

      • 4.0-4.5 min: 95% B

      • 4.5-4.6 min: 95-5% B

      • 4.6-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • Detection: PDA at 240 nm

  • Sample Preparation:

    • Blank: Mobile Phase A

    • Reference Standard: Accurately weigh and dissolve loganate reference standard in Mobile Phase A to a final concentration of 0.5 mg/mL.

    • Sample: Accurately weigh and dissolve the loganate sample to be tested in Mobile Phase A to a final concentration of 0.5 mg/mL.

  • Analysis Sequence:

    • Inject the blank to ensure a clean baseline.

    • Inject the reference standard five times to establish system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the total peak area.

Protocol 2: Forced Degradation Study
  • Sample Preparation:

    • Prepare a stock solution of loganate at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.2 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.2 M HCl.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the UPLC-UV method described in Protocol 1.

    • If available, use a UPLC-MS system to obtain mass information for the degradation products to aid in their identification.

Conclusion and Best Practices

  • Always perform in-house purity verification using a high-resolution chromatographic technique like UPLC.

  • Utilize a certified reference standard for peak identification and system suitability.

  • Develop and validate a stability-indicating analytical method by performing a forced degradation study.

  • Establish clear acceptance criteria for known and unknown impurities based on general pharmacopeial principles and the specific application of the loganate.

  • Maintain meticulous records of all purity assessments for regulatory traceability.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work, ultimately contributing to the development of safer and more effective medicines.

References

  • International Journal of Pharmacognosy. (2016). SIMPLE METHOD OF ISOLATION OF LOGANIN FROM NUX VOMICA FRUITS AND ITS QUANTIFICATION BY HPLC. [Link]

  • LCGC. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. [Link]

  • ALWSCI. (2022). HPLC Vs UPLC - What's The Difference?. [Link]

  • BioPharm International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubChem. (n.d.). Loganate. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • AlisPharm. (2023). UPLC vs HPLC: what is the difference?. [Link]

  • PubChem. (n.d.). (-)-Loganin. [Link]

  • Cerilliant. (n.d.). Home. [Link]

Sources

Safety Operating Guide

Loganate & Loganic Acid: Advanced Disposal & Waste Management Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Loganate (the anionic form of Loganic Acid , CAS: 22255-40-9) is a pivotal iridoid glycoside intermediate in the biosynthesis of monoterpenoid indole alkaloids (MIAs).[1] While Loganic acid itself exhibits a low toxicity profile compared to its downstream derivatives (e.g., strychnine, vinblastine), proper disposal is critical to maintain environmental compliance and laboratory hygiene.

Immediate Action Directive:

  • Do NOT dispose of Loganate solids or concentrated solutions down the drain, regardless of calculated toxicity.

  • Do segregate based on the solvent matrix (Aqueous vs. Organic).

  • Do treat reaction mixtures from alkaloid biosynthesis assays as P-listed (acutely toxic) waste candidates until verified free of downstream alkaloids.

Chemical Safety Profile (SDS Summary)
PropertySpecificationDisposal Implication
Compound Loganic Acid / Sodium LoganateNon-RCRA Listed (unless contaminated)
Classification Irritant (Skin/Eye); Non-CarcinogenicLow direct hazard; handle with standard PPE.[2][3]
Solubility High (Water, Methanol, Ethanol)Dictates waste stream segregation (See Section 3).
Flash Point N/A (Solid); Solvent-dependentIf in MeOH/ACN, treat as Ignitable (D001) .
Reactivity Stable; Sensitive to strong acids/oxidizersAvoid mixing with oxidizing waste streams (e.g., Nitric acid).

Pre-Disposal Risk Assessment (The "Why")

As scientists, we must look beyond the molecule itself and consider the experimental context . Loganate is rarely used in isolation; it is typically a substrate for Loganate O-methyltransferase (LAMT) to produce Loganin.

The "Co-Contaminant" Risk Factor: In metabolic engineering or plant extraction workflows, Loganate is the precursor to highly toxic alkaloids.

  • Scenario A (Pure Standard): Low Risk. Disposal focuses on chemical hygiene.

  • Scenario B (Crude Extract/Biosynthesis): High Risk. The waste likely contains trace alkaloids (Strictosidine, Vindoline, etc.).

Scientific Rationale: We treat all enzymatic reaction mixtures involving Loganate as potentially hazardous due to the biological activity of the associated pathway intermediates.

Visualization: Biosynthetic Risk Escalation

This diagram illustrates why "mild" Loganate waste must be treated with caution in biosynthesis labs.

BiosyntheticRisk cluster_waste Waste Stream Classification Loganate Loganate (Low Toxicity) LAMT Enzyme: LAMT (Methylation) Loganate->LAMT Loganin Loganin (Low Toxicity) LAMT->Loganin Secologanin Secologanin (Reactive) Loganin->Secologanin Secologanin Synthase Alkaloids Indole Alkaloids (HIGH TOXICITY) (e.g. Vincristine) Secologanin->Alkaloids Condensation

Caption: Figure 1. The "Risk Escalation" pathway.[3] Waste containing Loganate may contain downstream alkaloids requiring strict hazardous waste protocols.

Step-by-Step Disposal Protocols

Select the protocol matching your specific waste matrix.[4]

Protocol A: Solid Waste (Lyophilized Powders & Contaminated Consumables)

Applicability: Expired standards, spill cleanup materials, contaminated gloves/weigh boats.

  • Segregation: Do not mix with general trash. Use a dedicated Solid Chemical Waste container (typically a wide-mouth HDPE drum or pail).

  • Labeling: Label clearly as "Solid Chemical Waste: Iridoid Glycosides (Loganic Acid)."

  • Container Compatibility: Polyethylene (HDPE) or Glass are suitable.

  • Verification: Ensure no sharp objects (needles/glass) are in this container. Sharps must be segregated into a rigid "Sharps" bin.

Protocol B: Aqueous Liquid Waste (Enzymatic Assays)

Applicability: Buffer solutions (Tris/Phosphate) containing Loganate/SAM/Enzymes.

  • pH Check: Measure the pH of the solution.

    • Requirement: pH 5.0 – 9.0 is generally stable.

    • Action: If highly acidic/basic (from quenching reactions), neutralize to pH 7 before storage to prevent container degradation.

  • Collection: Pour into a Non-Halogenated Aqueous Waste carboy.

  • Deactivation (Optional but Recommended): If the assay involves active enzymes, add a denaturing agent (e.g., SDS or bleach) only if compatible with the central waste stream. Note: Do not add bleach if the stream will later be mixed with ammonia or acids.

  • Labeling: "Aqueous Waste: Non-Hazardous Buffers with Trace Organics."

Protocol C: Organic Solvent Waste (HPLC/Extraction)

Applicability: Methanol, Acetonitrile, or Ethanol fractions containing Loganate.

  • Classification: This is RCRA Ignitable Waste (D001) due to the solvent, not the Loganate.

  • Segregation:

    • Halogenated: (e.g., Chloroform/DCM) -> Red Can/Carboy.

    • Non-Halogenated: (e.g., MeOH/ACN/EtOH) -> Clear/White Can/Carboy.

    • Critical: Loganate is soluble in both; segregate based on the solvent .

  • Labeling: Must list every solvent present (e.g., "Methanol 60%, Water 40%, Trace Loganic Acid").

Operational Workflow: Waste Decision Tree

Use this logic flow to determine the correct disposal path immediately at the bench.

DisposalWorkflow Start Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid BinSolid Solid Chemical Waste (Tag: Non-Regulated Organic) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Buffers/Water Organic Organic (>10% Solvent) SolventCheck->Organic MeOH/ACN/EtOH ToxCheck Toxic Co-contaminants? (Alkaloids/Heavy Metals) Aqueous->ToxCheck BinOrg Flammable Solvent Waste (Tag: D001 Ignitable) Organic->BinOrg BinAq Aqueous Waste Carboy (Tag: Non-Halogenated) ToxCheck->BinAq No (Pure Loganate) BinHaz High Hazard Waste (Tag: Toxic/P-Listed) ToxCheck->BinHaz Yes (Crude Extract)

Caption: Figure 2. Decision matrix for segregating Loganate waste streams based on solvent and co-contaminants.

Emergency Procedures (Spills)

In the event of a spill involving Loganate powder or concentrated solution:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95) is recommended for large powder spills to prevent inhalation of dust.

  • Containment:

    • Liquids: Use absorbent pads or vermiculite.

    • Solids: Cover with a damp paper towel to prevent dust generation, then wipe up.

  • Cleaning: Clean the area with 70% Ethanol followed by water.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Chemical Waste bin. Do not throw in regular trash.

References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89640, Loganic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Madyastha, K. M., et al. (1973). S-Adenosyl-L-methionine: loganic acid methyltransferase.[5] Journal of Biological Chemistry. (Foundational text on enzymatic usage). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier (e.g., Sigma-Aldrich, Cayman Chemical) as formulations may vary.)

Sources

Operational Safety Guide: PPE and Handling Protocols for Loganate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Safety Distinction (Read First)

⚠️ CRITICAL WARNING: CLARIFICATION OF COMPOUND IDENTITY Before proceeding, verify the CAS number of your substance. There is a phonetically similar but toxicologically distinct agricultural chemical often confused with this target.

  • Target Compound: Loganate / Loganic Acid (CAS: 1917-10-8 or similar salts). An iridoid glycoside used in phytochemical research. Hazard Profile: Irritant, bioactive.

  • High-Risk Confusion: Lannate (Methomyl) (CAS: 16752-77-5). A carbamate insecticide. Hazard Profile: Fatal if swallowed/inhaled (Cholinesterase inhibitor).

[1] This guide is engineered specifically for Loganate (Iridoid Glycoside) . If you are handling Lannate, STOP immediately and refer to protocols for Category 1 Acute Toxins.

Part 2: Risk Assessment & Scientific Rationale[2][3]

As researchers, we often treat "natural products" with complacency. However, Loganate is a bioactive iridoid glycoside. While it lacks the acute lethality of alkaloids, it possesses specific hazards that dictate our PPE strategy.

1. The "Unknown Potency" Principle

Phytochemical standards like Loganate often lack comprehensive toxicological data (RTECS data is frequently sparse). Therefore, we apply Band 3 Containment Protocols (Potent/Irritant) by default.

  • Mechanism: Iridoids can act as anti-inflammatory agents or irritants depending on concentration.

  • Risk: Sensitization via inhalation of lyophilized powder is the primary vector of exposure.

2. The Solvent Vector (The Hidden Danger)

Loganate is rarely handled as a dry solid for long; it is almost always solubilized in Methanol (MeOH) or Ethanol for HPLC/MS analysis.

  • Causality: Standard laboratory nitrile gloves (4 mil) have a breakthrough time of <10 minutes for Methanol.

  • Implication: Your PPE must protect against the solvent carrier, which facilitates the transdermal absorption of the bioactive compound.

Part 3: PPE Selection Matrix

The following table synthesizes protection levels based on the state of matter.

Operational StatePrimary HazardHand ProtectionEye/Face ProtectionRespiratory/Body
Solid / Powder (Weighing, Aliquoting)Inhalation of fine particulates.Ocular irritation.[2]Single Nitrile (Min 4-5 mil)Standard protection against dry solids.Safety Glasses (Side shields required)Lab Coat + N95 Use N95 if weighing outside a hood. Ideally, weigh inside a balance enclosure.
Solution (Aqueous) (Buffers, Media)Splash contact.Low volatility.Single Nitrile (Min 4-5 mil)Safety Glasses Lab Coat Buttoned to neck.
Solution (Organic) (MeOH, ACN, DMSO)Permeation & Transdermal transport.Solvent vapors.Double Gloving Inner: NitrileOuter: Polychloroprene or Thick Nitrile (8 mil+)Change outer glove immediately upon splash.Chemical Splash Goggles Glasses are insufficient for volatile solvents.Fume Hood (Required) Do not handle organic solutions on open bench.
Part 4: Operational Workflow (Visualization)

This decision tree guides you through the safe handling process, enforcing engineering controls before PPE reliance.

Loganate_Handling Start Start: Handling Loganate Check_CAS Verify CAS Number (Rule out Lannate/Methomyl) Start->Check_CAS State_Check Determine State of Matter Check_CAS->State_Check Solid Solid / Lyophilized Powder State_Check->Solid Liquid Liquid Solution State_Check->Liquid Protocol_A Protocol A: Dust Control 1. Balance Enclosure/Hood 2. N95 Respirator (if open bench) 3. Standard Nitrile Gloves Solid->Protocol_A Dust Hazard Solvent_Check Is Solvent Organic? (MeOH, ACN, DMSO) Liquid->Solvent_Check Protocol_B Protocol B: Aqueous Safety 1. Standard Lab Coat 2. Safety Glasses 3. Standard Nitrile Gloves Solvent_Check->Protocol_B No (Water/Buffer) Protocol_C Protocol C: Solvent Barrier 1. FUME HOOD MANDATORY 2. Splash Goggles 3. DOUBLE GLOVING (Change outer glove every 30 mins) Solvent_Check->Protocol_C Yes (Methanol/etc)

Figure 1: Operational decision tree for Loganate handling. Note the escalation of PPE protocols when organic solvents are introduced.

Part 5: Detailed Step-by-Step Protocols
Protocol 1: Donning & Doffing for High-Purity Handling

Goal: Protect the scientist from exposure and the sample from nuclease/protease contamination.

  • Pre-Check: Inspect fume hood flow (Target: 80–100 fpm face velocity).

  • Base Layer: Don laboratory coat. Ensure cuffs are knit (tight) or tucked.

  • Primary Glove (Inner): Don standard 4-mil nitrile examination gloves. Inspect for micro-tears by inflating slightly with air (pneumatic test).

  • Secondary Glove (Outer - if using solvents): Don a chemically resistant glove (e.g., thicker nitrile or polychloroprene).

    • Why? This creates a "sacrificial layer." If Methanol splashes, you strip the outer glove, leaving the inner glove intact and the skin protected.

  • Eye Protection: Adjust splash goggles to seal against the temple and cheekbones.

Protocol 2: Emergency Spill Response

Scenario: 50mg of Loganate powder spilled on bench.

  • Isolate: Alert nearby personnel. Place a "Do Not Enter" sign.

  • PPE Upgrade: If not already wearing an N95/P100 respirator, don one immediately to prevent inhaling airborne dust during cleanup.

  • Containment: Cover the powder gently with damp paper towels (wet with water, not solvent).

    • Mechanism:[3][4][5] The moisture prevents dust aerosolization (agglomeration).

  • Cleanup: Scoop up the damp towels and powder. Place in a sealed hazardous waste bag.

  • Decontamination: Wipe the surface with 70% Ethanol, followed by water.

Protocol 3: Disposal Logistics
  • Solid Waste: Dispose of contaminated gloves and paper towels in Solid Hazardous Waste (do not use regular trash).

  • Liquid Waste: Segregate based on solvent.

    • Aqueous Loganate

      
       Aqueous Waste stream.
      
    • Methanolic Loganate

      
       Flammable/Organic Waste stream.
      
  • Labeling: Clearly label waste tags with "Loganate (Iridoid Glycoside)" to inform waste management personnel of bioactive content.

Part 6: References & Authority
  • Carl Roth GmbH. (2023). Safety Data Sheet: Loganic Acid. Retrieved from (Search CAS: 1917-10-8).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. .

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Methanol/Nitrile). .

  • PubChem. (2024). Compound Summary: Loganic Acid. National Library of Medicine. .

  • Corteva Agriscience. (2023). Safety Data Sheet: Lannate (Methomyl). . (Cited for contrast/warning purposes only).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loganate
Reactant of Route 2
Loganate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.